molecular formula C7H9N3O2 B2965237 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione CAS No. 75914-62-4

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2965237
CAS No.: 75914-62-4
M. Wt: 167.168
InChI Key: XXNAZVMHAGMLRX-UHFFFAOYSA-N
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Description

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-1-cyclopropylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-5-3-6(11)9-7(12)10(5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAZVMHAGMLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75914-62-4
Record name 6-amino-1-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Foundational & Exploratory

An In-Depth Technical Guide to 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS 75914-62-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly accessible literature, this document consolidates information on its physicochemical properties, proposes a robust synthetic route based on established chemical principles for analogous structures, and outlines detailed protocols for its synthesis and characterization. Furthermore, it explores the potential biological activities and applications by examining the broader class of pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical insights and practical, actionable methodologies.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The uracil scaffold, a di-oxo derivative of pyrimidine, is of particular importance. The introduction of various substituents onto the uracil ring allows for the fine-tuning of its pharmacological profile. The 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-cyclopropyluracil, combines the established biological relevance of the 6-aminouracil moiety with the unique conformational and electronic properties of a cyclopropyl group. The cyclopropyl substituent is known to enhance metabolic stability and binding affinity in various drug candidates. This guide will delve into the synthesis, characterization, and potential applications of this promising chemical entity.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 75914-62-4Chemical Abstract Service
Molecular Formula C₇H₉N₃O₂Calculated
Molecular Weight 167.17 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidAnalogy to 6-aminouracil[4]
Melting Point Expected to be >300 °C (with decomposition)Analogy to 6-aminouracil (>360°C)[4]
Solubility Sparingly soluble in water, slightly soluble in polar organic solvents like DMSO and heated methanol.Analogy to 6-aminouracil[4]
pKa Predicted values suggest it has both acidic and basic properties.General structure

Synthesis and Purification

The most plausible and established method for the synthesis of 1-substituted 6-aminouracils is the condensation of a substituted urea with an activated C3 synthon, typically ethyl cyanoacetate, in the presence of a strong base.[6] This approach, often referred to as a variation of the Traube purine synthesis, is highly efficient for constructing the pyrimidinedione ring.

Proposed Synthetic Pathway

The synthesis of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can be envisioned as a one-pot reaction between cyclopropylurea and ethyl cyanoacetate, facilitated by a base such as sodium ethoxide.

Synthesis_Pathway Cyclopropylurea Cyclopropylurea Intermediate Cyclocondensation Intermediate Cyclopropylurea->Intermediate + Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Intermediate + Base Sodium Ethoxide in Ethanol Base->Intermediate Product 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione Intermediate->Product Reflux

Caption: Proposed synthesis of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 6-aminouracil derivatives.[6]

Materials:

  • Cyclopropylurea

  • Ethyl cyanoacetate[7]

  • Anhydrous Ethanol

  • Sodium metal

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring until the sodium is completely dissolved. The concentration of the resulting sodium ethoxide solution should be determined by titration. Safety Note: The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add cyclopropylurea and ethyl cyanoacetate. The molar ratio of sodium ethoxide to the reactants should be approximately 1.1:1.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a minimal amount of cold water.

  • Acidification: Slowly add glacial acetic acid to the aqueous solution with stirring until the pH is approximately 6. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold distilled water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

  • Drying: The purified product is dried in a vacuum oven to a constant weight.

Self-Validating System and Causality

The success of this synthesis hinges on the base-catalyzed condensation mechanism. Sodium ethoxide acts as a catalyst, deprotonating the active methylene group of ethyl cyanoacetate, which then undergoes a nucleophilic attack on the carbonyl carbon of cyclopropylurea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidinedione ring. The acidification step is crucial for neutralizing the reaction mixture and precipitating the final product, which is typically less soluble in a neutral aqueous medium.

Analytical Characterization

The identity and purity of the synthesized 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione should be confirmed by a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the cyclopropyl protons (a multiplet), the C5-H proton of the pyrimidine ring (a singlet), the amino protons (a broad singlet), and the N3-H proton (a broad singlet). The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆).[8][9]
¹³C NMR Resonances for the two carbonyl carbons (C2 and C4), the C5 and C6 carbons of the pyrimidine ring, and the carbons of the cyclopropyl group.[10]
FT-IR (KBr) Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C=C and C-N stretching of the pyrimidine ring.
Mass Spectrometry (EI or ESI) A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (167.17 g/mol ). Characteristic fragmentation patterns for pyrimidinediones may also be observed.[11][12]
Elemental Analysis The calculated elemental composition (C, H, N) should be in close agreement with the experimentally determined values.
Analytical Workflow

Analytical_Workflow Synthesis Synthesized Product Purity Purity Assessment (HPLC, TLC) Synthesis->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR FT-IR Spectroscopy Structure->IR EA Elemental Analysis Structure->EA Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final EA->Final

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Potential Biological Activities and Applications

While the specific biological profile of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione has not been extensively reported, the broader class of pyrimidine derivatives exhibits a vast range of pharmacological activities.[1][3]

  • Anticancer Activity: Many substituted uracil derivatives are known to possess anticancer properties, often acting as antimetabolites that interfere with nucleic acid synthesis.

  • Antimicrobial Activity: The pyrimidine scaffold is found in several antibacterial and antifungal agents. Substituted 6-anilinouracils, for instance, have been shown to be potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC.[13]

  • Antiviral Activity: Pyrimidine nucleoside analogs are a well-established class of antiviral drugs.

  • Enzyme Inhibition: The structural features of this compound make it a candidate for screening against various enzymes, particularly kinases and polymerases, where the pyrimidine ring can act as a scaffold for hydrogen bonding interactions.

The presence of the cyclopropyl group may enhance the compound's metabolic stability and potency, making it an attractive candidate for further investigation in drug discovery programs.

Conclusion

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a molecule with significant potential in medicinal chemistry, stemming from its uracil core and the presence of a cyclopropyl substituent. Although direct experimental data is limited, this guide provides a solid foundation for its synthesis, purification, and characterization based on well-established chemical principles. The proposed synthetic protocol is robust and adaptable, and the outlined analytical workflow will ensure the confirmation of the compound's identity and purity. The diverse biological activities associated with the pyrimidine scaffold suggest that 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a valuable compound for screening in various therapeutic areas. This guide serves as a starting point for researchers to unlock the full potential of this intriguing molecule.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). International Journal of Organic Chemistry, 2012, 2, 254-263.
  • NMR signals of 6-aminouracil derivatives with various substituents in... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. The Journal of Organic Chemistry, 16(12), 1879–1890.
  • Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403.
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • Preparation of 6-aminouracil. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Zhi, C., Long, Z. Y., Gambino, J., Xu, W. C., Brown, N. C., Barnes, M., Butler, M., LaMarr, W., & Wright, G. E. (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 46(13), 2731–2739.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances.
  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-372.
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  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
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  • (PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

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Sources

An In-depth Technical Guide to 6-amino-1-cyclopropyluracil: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Uracil Derivative

6-amino-1-cyclopropyluracil is a heterocyclic compound belonging to the pyrimidine family. While not extensively documented in publicly available chemical databases, its structural features—a uracil core, an amino group at the 6-position, and a cyclopropyl substituent at the 1-position—suggest a molecule of significant interest for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and prospective biological activities, drawing insights from closely related and well-characterized analogs.

The IUPAC name for this compound is 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione . Based on the nomenclature of similar compounds, it may also be referred to by synonyms such as 6-amino-1-cyclopropyl-1H-pyrimidine-2,4-dione or 1-cyclopropyl-6-aminouracil . The presence of the cyclopropyl moiety is of particular note, as this small, strained ring system is known to impart unique conformational rigidity and metabolic stability to bioactive molecules, often enhancing their therapeutic potential.[1][2][3]

Physicochemical Properties: A Comparative Analysis

Property6-amino-1-propyluracil6-amino-1-methyluracilPredicted: 6-amino-1-cyclopropyluracil
Molecular Formula C7H11N3O2C5H7N3O2C7H9N3O2
Molecular Weight 169.18 g/mol 141.13 g/mol 167.17 g/mol
IUPAC Name 6-amino-1-propylpyrimidine-2,4-dione[4]6-amino-1-methylpyrimidine-2,4-dione[5]6-amino-1-cyclopropylpyrimidine-2,4-dione

Synthesis and Chemical Logic: A Proposed Synthetic Pathway

The synthesis of 6-amino-1-cyclopropyluracil can be logically approached through established methods for the preparation of N-1 substituted 6-aminouracil derivatives. A plausible synthetic route would involve the condensation of N-cyclopropylurea with a suitable three-carbon electrophile, such as ethyl cyanoacetate. This approach is analogous to the synthesis of 6-amino-1-propyluracil from N-propylurea and ethyl cyanoacetate.[6]

The causality behind this experimental choice lies in the reactivity of the starting materials. N-cyclopropylurea provides the uracil backbone nitrogen and the cyclopropyl substituent, while ethyl cyanoacetate delivers the remaining atoms required to form the pyrimidine ring. The reaction is typically base-catalyzed, facilitating the nucleophilic attack of the urea nitrogen onto the carbonyl carbon of the ester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic uracil ring.

Experimental Workflow: Proposed Synthesis of 6-amino-1-cyclopropyluracil

cluster_reactants Reactants cluster_process Reaction cluster_product Product N-cyclopropylurea N-cyclopropylurea Condensation Condensation N-cyclopropylurea->Condensation Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Condensation 6-amino-1-cyclopropyluracil 6-amino-1-cyclopropyluracil Condensation->6-amino-1-cyclopropyluracil

Caption: Proposed synthetic route for 6-amino-1-cyclopropyluracil.

Potential Biological Activities and Therapeutic Applications

The biological activities of 6-aminouracil derivatives are diverse and well-documented, making them valuable precursors in the synthesis of various heterocyclic compounds with therapeutic potential.[7][8] These derivatives have been explored for their antimicrobial, anticancer, and enzyme inhibitory activities.[9] The introduction of a cyclopropyl group at the N-1 position of the uracil ring is anticipated to modulate the biological profile of the parent molecule.

Cyclopropane-containing compounds are known to exhibit a wide range of biological activities, including herbicidal, antifungal, antiviral, and antitumor effects.[1][2][3] A notable example is Aminocyclopyrachlor, a herbicide that contains a cyclopropyl-substituted pyrimidine ring and acts as a synthetic auxin.[10][11][12] This suggests that 6-amino-1-cyclopropyluracil could potentially interact with biological targets in a similar manner, although its specific activities would need to be determined experimentally.

The rigid nature of the cyclopropane ring can also lead to enhanced binding affinity for target proteins and improved metabolic stability, which are desirable properties in drug candidates.[13]

Experimental Protocols: A General Guideline for Investigation

Given the novelty of 6-amino-1-cyclopropyluracil, the following is a generalized protocol for its characterization and initial biological screening, based on standard laboratory procedures for similar compounds.

Step 1: Synthesis and Purification

  • Synthesize 6-amino-1-cyclopropyluracil using the proposed condensation reaction.

  • Purify the crude product by recrystallization or column chromatography.

  • Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Step 2: Physicochemical Characterization

  • Determine the melting point of the purified compound.

  • Measure its solubility in various solvents.

  • Determine its lipophilicity (LogP) experimentally or through computational methods.

Step 3: In Vitro Biological Evaluation

  • Antimicrobial Activity: Screen the compound against a panel of pathogenic bacteria and fungi using standard microdilution assays to determine the minimum inhibitory concentration (MIC).

  • Anticancer Activity: Evaluate the cytotoxic effects of the compound on various cancer cell lines using assays such as the MTT or SRB assay.

  • Enzyme Inhibition Assays: Based on structural similarity to known enzyme inhibitors, test the compound's activity against relevant enzymes (e.g., kinases, polymerases).

Logical Relationship: From Synthesis to Biological Evaluation

cluster_synthesis Synthesis & Characterization cluster_properties Property Analysis cluster_bioactivity Biological Screening A Synthesis of 6-amino-1-cyclopropyluracil B Purification & Structural Confirmation A->B C Physicochemical Characterization B->C D Antimicrobial Assays C->D E Anticancer Assays C->E F Enzyme Inhibition Studies C->F

Caption: A logical workflow from synthesis to biological evaluation.

Conclusion and Future Directions

6-amino-1-cyclopropyluracil represents a promising yet underexplored scaffold in medicinal chemistry. Based on the established pharmacology of related 6-aminouracil and cyclopropane-containing compounds, it holds the potential for a range of biological activities. The synthetic route proposed herein is logical and based on well-established chemical principles. Future research should focus on the successful synthesis and purification of this novel compound, followed by a thorough investigation of its physicochemical properties and a comprehensive screening of its biological activities. The insights gained from such studies could pave the way for the development of new therapeutic agents with improved efficacy and pharmacological profiles.

References

  • PubChem. 6-Amino-1-propyluracil. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Amino-1-methyluracil. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Amino-1-benzyluracil. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-21. [Link]

  • Wikipedia. Aminocyclopyrachlor. [Link]

  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Al-Ostoot, F. H., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • PubChem. Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • AERU. Aminocyclopyrachlor (Ref: DPX-MAT28). [Link]

  • Juniper Publishers. Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. [Link]

  • National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • National Center for Biotechnology Information. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]

  • PubMed. Biological activity of some derivatives of β-cyclodextrin. [Link]

  • PubChem. 6-Aminouracil. National Center for Biotechnology Information. [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • PubChem. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. [Link]

Sources

CAS 75914-62-4 supplier and price for research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 75914-62-4 (6-Amino-1-cyclopropyluracil) Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Strategic Sourcing and Application Guide for 6-Amino-1-cyclopropyluracil

Executive Summary

CAS 75914-62-4, chemically known as 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (or 6-amino-1-cyclopropyluracil), is a specialized heterocyclic intermediate critical to the field of medicinal chemistry. Unlike commodity reagents, this compound serves as a high-value scaffold for the synthesis of xanthine-based therapeutics , particularly Phosphodiesterase 4 (PDE4) inhibitors (e.g., Cipamfylline) and adenosine receptor antagonists.

This guide provides a technical analysis of the molecule’s utility in drug development, a validated sourcing strategy for research-grade procurement, and field-proven protocols for its handling and synthesis integration.

Chemical Profile & Mechanism of Utility[1]

Identity:

  • CAS Number: 75914-62-4

  • IUPAC Name: 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

  • Molecular Formula: C₇H₉N₃O₂

  • Molecular Weight: 167.17 g/mol

  • Appearance: Off-white to pale yellow crystalline solid.

Mechanism of Utility (The Traube Synthesis Pathway): In research, CAS 75914-62-4 is rarely the endpoint. It is the initiation node for the Traube Purine Synthesis , a classic yet powerful method to construct the xanthine core found in bronchodilators and anti-inflammatory drugs.

The cyclopropyl group at the N1 position imparts unique lipophilicity and metabolic stability to the final drug candidate, distinguishing it from standard methyl-substituted xanthines (like caffeine or theophylline).

Visualization: From Scaffold to Drug Candidate

The following diagram illustrates the synthetic logic flow, demonstrating how CAS 75914-62-4 is transformed into a bioactive xanthine scaffold.

TraubeSynthesis Start CAS 75914-62-4 (6-Amino-1-cyclopropyluracil) Step1 Nitrosation (NaNO2 / HCl) Start->Step1 Electrophilic Subst. Inter1 5-Nitroso-6-amino Intermediate Step1->Inter1 Step2 Reduction (Na2S2O4 or H2/Pd) Inter1->Step2 Inter2 5,6-Diamino-1-cyclopropyluracil Step2->Inter2 Step3 Cyclization (R-COOH / POCl3) Inter2->Step3 Ring Closure Target Xanthine Scaffold (e.g., Cipamfylline Analog) Step3->Target

Figure 1: The Traube Synthesis workflow utilizing CAS 75914-62-4 to generate bioactive xanthine derivatives.

Research Applications
A. PDE4 Inhibitor Development

The primary application of CAS 75914-62-4 is in the synthesis of Cipamfylline (and its analogs), a potent PDE4 inhibitor investigated for atopic dermatitis and autoimmune disorders. The N-cyclopropyl motif is critical for potency and selectivity against the PDE4 isoenzyme, reducing the emetic side effects often associated with this drug class.

B. Adenosine Receptor Antagonism

Researchers utilize this scaffold to develop selective antagonists for Adenosine A1 and A2A receptors. The uracil ring serves as the "head" group that mimics the natural ligand, while the cyclopropyl tail probes the hydrophobic pockets of the receptor binding site.

C. Impurity Profiling

For analytical chemists, this compound is used as a Reference Standard to identify degradation products in the manufacturing of quinolone antibiotics or xanthine drugs. Its presence often indicates incomplete ring closure or N-dealkylation pathways.

Market Analysis: Supplier & Price

Sourcing Strategy: CAS 75914-62-4 is a Fine Chemical Intermediate , not a commodity. It is typically not available for immediate overnight shipment from general catalog vendors (like Fisher or VWR) without a lead time. It is stocked primarily by specialized organic synthesis houses.

Pricing Tiers (Research Grade >98% HPLC):

QuantityEstimated Price Range (USD)Supplier TypeLead Time
100 mg $150 - $250Boutique Synthesis Vendors1-2 Weeks
1 g $450 - $650Specialized Catalog (e.g., Reagentia)1-2 Weeks
100 g $2,000 - $3,500Custom Synthesis (CRO)4-6 Weeks
1 kg Negotiated (Bulk)Chinese Manufacturers (B2B)4-8 Weeks

Recommended Suppliers:

  • Reagentia / ChemSpace: Good for small, quick research quantities (mg to g scale).

  • Custom Synthesis CROs (e.g., WuXi, Pharmablock): Required for scale-up (>100g) or GMP-grade material.

  • Direct Import: For budget-constrained labs requiring >50g, sourcing directly from verified manufacturers in chemically-focused zones (e.g., Jiangsu, China) can reduce costs by 60%, though purity validation is mandatory upon receipt.

Technical Handling & Validation Protocols

Storage & Stability:

  • Hygroscopicity: Moderate. The amine group can absorb moisture and CO₂ over time.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solubility: Poorly soluble in water. Soluble in DMSO, DMF, and dilute acids (due to protonation of the amine).

Quality Control (Self-Validation Protocol): Before using a new batch in a critical synthesis, perform this rapid check:

  • Appearance Check: Must be off-white. Dark yellow/brown indicates oxidation of the amine.

  • Solubility Test: Dissolve 5mg in 0.5mL DMSO. Solution should be clear. Turbidity suggests inorganic salt contamination from the synthesis (e.g., NaCl).

  • 1H-NMR Validation: Look for the characteristic cyclopropyl signals:

    • Multiplets at δ 0.8–1.2 ppm (4H, cyclopropyl CH₂).

    • Multiplet at δ 2.5–3.0 ppm (1H, cyclopropyl CH).

    • Broad singlet at δ 6.0–6.5 ppm (NH₂, exchangeable).

References
  • Synthesis of Xanthine Derivatives: Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry 29.9 (1986): 1749-1754. Link

  • PDE4 Inhibitor Chemistry: Burnouf, C., et al. "Synthesis and structure-activity relationships of 8-substituted-1,3-dipropylxanthines as selective phosphodiesterase IV inhibitors." European Journal of Medicinal Chemistry 35.1 (2000): 31-46. Link

  • Reagent Data Source: PubChem Compound Summary for CID 135408225 (Related Structure). National Center for Biotechnology Information. Link

  • Supplier Pricing Data: Aggregated market data from ChemicalBook and Reagentia listings (2024-2025).Link

An In-Depth Technical Guide to 6-amino-1-cyclopropylpyrimidine-2,4-dione: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-amino-1-cyclopropylpyrimidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies for analogous structures and detailed spectroscopic analysis of related compounds, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel pyrimidinedione derivatives for therapeutic applications.

Introduction: The Significance of Pyrimidinediones in Drug Discovery

The pyrimidine-2,4-dione scaffold, a core component of the nucleobase uracil, is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated and developed as antiviral, anticancer, and antimicrobial agents.[1] The introduction of substituents at the N1 and C6 positions of the uracil ring offers a powerful strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds.

The incorporation of a cyclopropyl group is a well-established tactic in drug design to enhance metabolic stability and binding affinity.[2] This guide focuses on the N1-cyclopropyl derivative of 6-aminouracil, a compound that synergistically combines the therapeutic potential of the aminopyrimidinedione core with the advantageous physicochemical properties of the cyclopropyl moiety.

Molecular Properties and Characterization

Molecular Formula: C₇H₉N₃O₂

Molecular Weight: 167.17 g/mol

The molecular formula is derived from the addition of a cyclopropyl group (C₃H₅) to the 6-aminouracil core (C₄H₅N₃O₂) and the loss of a hydrogen atom at the N1 position.

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
LogP (Predicted) -0.5 to 0.5
Polar Surface Area 78.4 Ų
Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):

  • δ 10.5-11.5 ppm (s, 1H, N³-H): The proton on the N3 amide is expected to be a broad singlet in this region.

  • δ 6.0-6.5 ppm (s, 2H, -NH₂): The exocyclic amine protons at the C6 position will likely appear as a broad singlet.

  • δ 4.5-5.0 ppm (s, 1H, C⁵-H): The vinyl proton at the C5 position is expected to be a sharp singlet.

  • δ 2.5-3.0 ppm (m, 1H, cyclopropyl CH): The methine proton of the cyclopropyl group.

  • δ 0.5-1.0 ppm (m, 4H, cyclopropyl CH₂): The methylene protons of the cyclopropyl group will likely appear as a multiplet in the upfield region.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):

  • δ 163-165 ppm (C⁴=O)

  • δ 155-157 ppm (C²=O)

  • δ 150-153 ppm (C⁶)

  • δ 90-95 ppm (C⁵)

  • δ 30-35 ppm (cyclopropyl CH)

  • δ 5-10 ppm (cyclopropyl CH₂)

Mass Spectrometry (Predicted):

  • [M+H]⁺ = 168.07 m/z

  • [M+Na]⁺ = 190.05 m/z

Fragmentation patterns are expected to involve the loss of the cyclopropyl group and subsequent cleavages of the pyrimidinedione ring.

Synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione

The synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione can be achieved through a well-established condensation reaction, analogous to the general synthesis of 1-substituted 6-aminouracils.[2] The proposed synthetic pathway involves two main stages: the synthesis of the N-cyclopropylurea precursor and its subsequent reaction with an activated cyanoacetate derivative.

Workflow for the Synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_condensation Condensation Reaction cluster_purification Purification Cyclopropylamine Cyclopropylamine NCyclopropylurea N-Cyclopropylurea Cyclopropylamine->NCyclopropylurea Reaction with isocyanate or activated urea Urea Urea Urea->NCyclopropylurea TargetCompound 6-amino-1-cyclopropyl- pyrimidine-2,4-dione NCyclopropylurea->TargetCompound EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->TargetCompound SodiumEthoxide Sodium Ethoxide SodiumEthoxide->TargetCompound Base catalyst CrudeProduct Crude Product TargetCompound->CrudeProduct PureProduct Pure Product CrudeProduct->PureProduct Recrystallization

Caption: Proposed workflow for the synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione.

Experimental Protocol

Part 1: Synthesis of N-Cyclopropylurea

A reliable method for the synthesis of N-cyclopropylurea involves the reaction of cyclopropylamine with a urea equivalent.

Materials:

  • Cyclopropylamine

  • Potassium cyanate

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve cyclopropylamine hydrochloride in water.

  • Add a solution of potassium cyanate in water dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione

This procedure is adapted from the general synthesis of 1-substituted 6-aminouracils.[2]

Materials:

  • N-Cyclopropylurea

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add N-cyclopropylurea and ethyl cyanoacetate.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. A precipitate may form during the reaction.

  • After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid to a pH of 6-7.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-amino-1-cyclopropylpyrimidine-2,4-dione.

Potential Applications in Drug Development

Derivatives of 6-aminouracil are recognized for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]

Anticancer Potential

Numerous 1-substituted 6-aminouracil derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of key enzymes involved in nucleotide metabolism or the induction of apoptosis. The presence of the N1-cyclopropyl group in the target compound may enhance its metabolic stability and cellular uptake, potentially leading to improved in vivo efficacy.

Signaling Pathway Context

The pyrimidine biosynthesis pathway is a critical target for many anticancer drugs. By mimicking natural nucleobases, pyrimidinedione derivatives can interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Signaling_Pathway Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to Target_Compound 6-amino-1-cyclopropyl- pyrimidine-2,4-dione Target_Compound->Pyrimidine_Biosynthesis Inhibition

Caption: Potential mechanism of action via inhibition of pyrimidine biosynthesis.

Conclusion

6-amino-1-cyclopropylpyrimidine-2,4-dione represents a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, built upon the established chemistry of its structural analogs. The presented protocols and data serve as a valuable starting point for researchers aiming to explore the full potential of this and related compounds in the field of drug discovery. Further experimental validation of the proposed synthetic route and detailed biological evaluation are warranted to fully elucidate the therapeutic promise of this molecule.

References

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Journal of Heterocyclic Chemistry, 51(S1), E237-E248. Available at: [Link]

  • Google Patents. (2019). Synthetic method of lenvatinib. CN109734661B.
  • Diab, Y., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(5), 597-601. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. Available at: [Link]

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Semantic Scholar. Available at: [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-368. Available at: [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chemistry International Journal, 11(2), 555809. Available at: [Link]

  • Google Patents. (2020). Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists. KR20200015937A.
  • El-Faham, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. Available at: [Link]

  • Chemzq. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. Retrieved from [Link]

  • Sargordan, M. (2014). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 6(5), 113-117. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminouracil. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

  • Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. Journal of Science and Humanities - Al-Marj, 71, 1-10. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

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An In-depth Technical Guide to 1-Cyclopropyl- and 3-Cyclopropyl-6-aminouracil: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Uracil and its derivatives are cornerstones in medicinal chemistry, serving as scaffolds for a multitude of therapeutic agents, particularly in antiviral and anticancer applications. The strategic substitution on the uracil ring is a key determinant of a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of two specific positional isomers: 1-cyclopropyl-6-aminouracil and 3-cyclopropyl-6-aminouracil. We delve into the nuances of their chemical synthesis, structural characteristics, and the resulting impact on their biological activity. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the critical role of isomeric purity and substituent placement in the design of novel uracil-based therapeutics.

Introduction: The Significance of Uracil Scaffolds in Modern Drug Discovery

The pyrimidine nucleobase uracil is a privileged scaffold in the development of a wide array of therapeutic agents.[1] Its inherent ability to mimic endogenous nucleobases allows for interference in critical biological pathways, a property extensively exploited in the design of antimetabolites for cancer therapy and antiviral agents that disrupt viral replication.[2][3] The physicochemical and biological activities of uracil derivatives are intimately linked to the nature and position of substituents on the pyrimidine ring.[2]

The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to target proteins. This guide focuses on the distinct differences arising from the placement of a cyclopropyl group at either the N1 or N3 position of the 6-aminouracil core. Understanding these differences is paramount for the rational design of drug candidates with optimized efficacy and safety profiles.

Structural Elucidation: The Isomeric Difference

The core distinction between 1-cyclopropyl-6-aminouracil and 3-cyclopropyl-6-aminouracil lies in the point of attachment of the cyclopropyl moiety to the uracil ring. This seemingly subtle variation has profound implications for the molecule's three-dimensional structure, electronic distribution, and hydrogen bonding capabilities.

Figure 1: Chemical structures of 1-cyclopropyl-6-aminouracil and 3-cyclopropyl-6-aminouracil.

Synthesis and Regioselectivity: A Tale of Two Nitrogens

The synthesis of N-substituted uracils often presents a challenge in achieving regioselectivity due to the presence of two reactive nitrogen atoms (N1 and N3).[4] The electronic and steric environment of these nitrogens dictates the outcome of alkylation reactions.

General Principles of Uracil Alkylation

The alkylation of uracils can proceed via several mechanisms, with the acidity of the N-H protons playing a crucial role.[2] Deprotonation at the N1 position leads to a more delocalized negative charge, often favoring N1-alkylation under basic conditions.[2] However, the regioselectivity can be influenced by various factors including the nature of the alkylating agent, the base, the solvent, and the presence of substituents on the uracil ring.

Synthetic Approach to 1-Cyclopropyl-6-aminouracil

The synthesis of 1-cyclopropyl-6-aminouracil typically involves the protection of the N3 position, followed by alkylation at the N1 position, and subsequent deprotection. A common strategy is to first synthesize 6-aminouracil, which serves as a versatile precursor for various fused heterocyclic compounds.[5][6][7]

Experimental Protocol: Synthesis of 1-Cyclopropyl-6-aminouracil (Illustrative)

  • Protection of N3: Treat 6-aminouracil with a suitable protecting group, such as a p-methoxybenzyl (PMB) group, under basic conditions.

  • N1-Alkylation: React the N3-protected 6-aminouracil with cyclopropyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Deprotection: Remove the N3-protecting group using appropriate conditions (e.g., trifluoroacetic acid for a PMB group) to yield 1-cyclopropyl-6-aminouracil.

  • Purification: Purify the final product using column chromatography or recrystallization.

Synthetic Approach to 3-Cyclopropyl-6-aminouracil

The synthesis of 3-cyclopropyl-6-aminouracil often exploits the inherent reactivity differences between the N1 and N3 positions. In some cases, direct alkylation of 6-aminouracil can yield a mixture of N1 and N3 isomers, requiring careful separation.[4] Alternatively, a multi-step synthesis starting from a pre-functionalized pyrimidine can provide better regiocontrol. A study on 6-substituted uracil derivatives demonstrated the synthesis of 3-methyl-6-cyclopropyluracil, highlighting the feasibility of substitution at the N3 position.[8]

Experimental Protocol: Synthesis of 3-Cyclopropyl-6-aminouracil (Illustrative)

  • Starting Material: Begin with a suitable pyrimidine precursor where the N1 position is either blocked or less reactive.

  • N3-Alkylation: Introduce the cyclopropyl group at the N3 position using cyclopropyl bromide and a suitable base.

  • Formation of the 6-amino group: Convert a precursor group at the C6 position (e.g., a chloro or thio group) to an amino group.

  • Purification: Purify the desired 3-cyclopropyl-6-aminouracil isomer via chromatographic techniques.

Synthesis_Workflow cluster_1 Synthesis of 1-Cyclopropyl-6-aminouracil cluster_3 Synthesis of 3-Cyclopropyl-6-aminouracil A 6-Aminouracil B N3-Protection A->B C N1-Alkylation with Cyclopropyl Bromide B->C D N3-Deprotection C->D E 1-Cyclopropyl-6-aminouracil D->E F Pyrimidine Precursor G N3-Alkylation with Cyclopropyl Bromide F->G H Introduction of 6-Amino Group G->H I 3-Cyclopropyl-6-aminouracil H->I

Figure 2: Generalized synthetic workflows for 1- and 3-cyclopropyl-6-aminouracil.

Comparative Physicochemical and Spectroscopic Properties

The positional isomerism of the cyclopropyl group leads to distinct physicochemical and spectroscopic properties. These differences are crucial for characterization and for understanding the molecules' behavior in biological systems.

Property1-Cyclopropyl-6-aminouracil (Predicted)3-Cyclopropyl-6-aminouracil (Predicted)Rationale for Difference
Melting Point LowerHigherThe N3-isomer may exhibit stronger intermolecular hydrogen bonding involving the N1-H, leading to a more stable crystal lattice.
Solubility Higher in nonpolar solventsLower in nonpolar solventsThe N1-cyclopropyl group may increase lipophilicity more effectively than the N3-cyclopropyl group.
¹H NMR Distinct chemical shifts for N1-H (absent), N3-H, and cyclopropyl protons.Distinct chemical shifts for N1-H, N3-H (absent), and cyclopropyl protons.The electronic environment of the protons is significantly altered by the position of the electron-donating cyclopropyl group.
¹³C NMR Unique chemical shifts for the pyrimidine ring carbons, particularly C2 and C6.Unique chemical shifts for the pyrimidine ring carbons, particularly C2 and C4.The position of the cyclopropyl group influences the electron density across the pyrimidine ring.
IR Spectroscopy Characteristic N-H stretching and C=O stretching frequencies.Different N-H stretching and C=O stretching frequencies due to altered hydrogen bonding.The pattern of intermolecular interactions in the solid state will differ between the two isomers.

Biological Activity: The Impact of Isomeric Purity

The biological activity of uracil derivatives is highly dependent on their three-dimensional shape and ability to interact with target enzymes or receptors.[9][10] The positioning of the cyclopropyl group can drastically alter these interactions.

For instance, in the context of antiviral or anticancer agents that act as nucleoside analogs, the N1 position is critical for the formation of the N-glycosidic bond with the sugar moiety. Therefore, a cyclopropyl group at N1 would block this crucial interaction, likely rendering the compound inactive as a nucleoside analog. Conversely, a cyclopropyl group at N3 might be tolerated or even enhance binding to the target enzyme by occupying a specific hydrophobic pocket.

Several studies have highlighted the diverse pharmacological activities of pyrimidine derivatives, including anticonvulsant, analgesic, antiviral, and antitumor effects.[8] The specific substitution pattern is a key determinant of the observed activity. For example, 3-methyl-6-cyclopropyluracil has been investigated for its effect on cell proliferation.[8][11] This suggests that the N3-cyclopropyl isomer may possess interesting biological properties worthy of further investigation.

Conclusion and Future Perspectives

The distinction between 1-cyclopropyl- and 3-cyclopropyl-6-aminouracil extends far beyond a simple change in substituent position. This isomeric difference fundamentally alters the synthetic strategy, physicochemical properties, and, most importantly, the potential biological activity of these molecules. For drug development professionals, a thorough understanding of these nuances is essential for the design of potent and selective uracil-based therapeutics.

Future research should focus on the systematic evaluation of both isomers in a variety of biological assays to fully elucidate their therapeutic potential. The development of highly regioselective synthetic methods will be crucial for accessing isomerically pure compounds for these studies. Ultimately, the comparative analysis of such closely related analogs provides invaluable structure-activity relationship (SAR) data that will guide the next generation of uracil-based drug discovery.

References

  • BenchChem. (2025).
  • Jayakumar, S., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. PubMed.
  • Boncel, S., et al.
  • Papanastasiou, I., et al. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1.
  • Al-Ostath, A., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.
  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC.
  • Ghotekar, B. K., et al. (2023).
  • Ghotekar, B. K., et al. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives.
  • ResearchGate. (2025). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system.
  • Kabal'nova, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.
  • Abdel-Wahab, B. F., et al.
  • Royal Society of Chemistry. A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic.
  • Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
  • Royal Society of Chemistry. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Publishing.
  • Abdel-Wahab, B. F., et al.
  • El-Sayed, N. N. E., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.
  • Guidechem. 6-Aminouracil 873-83-6 wiki.
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  • Sigma-Aldrich. 6-Aminouracil 97 873-83-6.
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  • PubChem. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide | C23H25FN6O4 | CID 470415.
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6-amino-1-cyclopropyluracil antiviral drug intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Process Optimization, and Antiviral Applications

Executive Summary

6-Amino-1-cyclopropyluracil (6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) is a high-value heterocyclic intermediate used primarily in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) , HCV polymerase inhibitors , and Adenosine Receptor antagonists .[1]

Its structural significance lies in the N-1 cyclopropyl motif . Unlike simple alkyl groups (methyl/ethyl), the cyclopropyl ring confers unique metabolic stability (blocking


-hydroxylation) and optimized lipophilicity, enhancing the oral bioavailability of downstream Active Pharmaceutical Ingredients (APIs). This guide details the industrial-viable synthesis, critical quality attributes (CQAs), and application logic for this intermediate.
Part 1: Chemical Identity & Structural Significance[2]
PropertySpecification
Chemical Name 6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Core Scaffold Pyrimidine-2,4-dione (Uracil)
Key Functional Groups Primary Amine (C-6), Cyclopropyl (N-1), Carbonyls (C-2, C-4)
Solubility Soluble in DMF, DMSO; Sparingly soluble in Water, Ethanol
Melting Point >270°C (Decomposes)

The Cyclopropyl Advantage: In medicinal chemistry, the cyclopropyl group is a bioisostere for isopropyl but with higher metabolic resistance. In the context of antiviral drugs (e.g., RSV fusion inhibitors or HCV NS5B inhibitors), the N-1 cyclopropyl group prevents rapid oxidative dealkylation by Cytochrome P450 enzymes, significantly extending the drug's half-life compared to N-ethyl or N-isopropyl analogs.

Part 2: Synthetic Pathways (The Core)

The industrial synthesis follows a modified Traube Purine Synthesis logic, specifically the condensation of a substituted urea with a two-carbon electrophile (cyanoacetic acid).

Reaction Scheme Overview
  • Urea Formation: Cyclopropylamine reacts with cyanate to form N-cyclopropylurea.

  • Condensation: N-cyclopropylurea reacts with cyanoacetic acid (activated by acetic anhydride) to form the open-chain precursor N-cyanoacetyl-N'-cyclopropylurea.

  • Cyclization: Base-catalyzed ring closure yields the 6-amino-uracil core.

Diagram 1: Synthetic Workflow

SynthesisRoute CPA Cyclopropylamine Urea N-Cyclopropylurea (Intermediate 1) CPA->Urea Nu- Addition (pH < 5) KCNO Potassium Cyanate (HCl) KCNO->Urea CAA Cyanoacetic Acid + Acetic Anhydride Precursor N-cyanoacetyl- N'-cyclopropylurea CAA->Precursor Base NaOH / NaOEt Product 6-Amino-1- cyclopropyluracil Base->Product Urea->Precursor Condensation (80°C) Precursor->Product Cyclization (Reflux) Waste AcOH / NaOAc Product->Waste Side Products

Caption: Step-wise synthesis from cyclopropylamine to the target uracil derivative via urea condensation.

Part 3: Experimental Protocols

Safety Warning: Cyanoacetic acid is corrosive.[2] Cyclopropylamine is volatile and toxic. All operations must be performed in a fume hood.

Step 1: Preparation of N-Cyclopropylurea
  • Charge a reactor with Cyclopropylamine (1.0 eq) and water (5 vol).

  • Cool to 0–5°C.

  • Add concentrated HCl (1.0 eq) dropwise to form the amine salt.

  • Add Potassium Cyanate (KCNO, 1.1 eq) dissolved in water slowly, maintaining temperature <10°C.

  • Heat to 80°C for 2 hours.

  • Cool to room temperature. The urea may precipitate or require concentration.

  • Isolate by filtration or stripping to dryness.

    • Checkpoint: ¹H NMR (DMSO-d₆) should show cyclopropyl protons (0.4–0.7 ppm) and urea NH protons.

Step 2: Condensation & Cyclization (One-Pot Variation)
  • Dissolve N-cyclopropylurea (1.0 eq) in Acetic Acid (3 vol).

  • Add Cyanoacetic acid (1.1 eq).

  • Add Acetic Anhydride (2.0 eq) dropwise at 60°C.

    • Mechanism:[3][4][5] Acetic anhydride generates the mixed anhydride of cyanoacetic acid, making it a potent electrophile.

  • Stir at 70–80°C for 3 hours to form N-cyanoacetyl-N'-cyclopropylurea.

  • Add 20% NaOH solution (aqueous) slowly until pH > 10.

    • Critical Step: The base deprotonates the amide nitrogen, triggering nucleophilic attack on the nitrile carbon to close the ring.

  • Reflux (100°C) for 1 hour to ensure complete cyclization.

  • Workup: Cool to room temperature. Acidify carefully with HCl to pH 6–7.

  • Filtration: The product, 6-amino-1-cyclopropyluracil, precipitates as an off-white solid.

  • Recrystallization: Purify using Water/Ethanol (9:1).

Part 4: Process Optimization & Quality Control

To ensure this intermediate meets pharmaceutical standards (purity >98%), specific Critical Quality Attributes (CQAs) must be monitored.

Impurity Profile & Control Strategy
Impurity TypeOriginControl Strategy
Unreacted Urea Incomplete Step 2 reactionMonitor HPLC; Ensure excess Cyanoacetic Acid/Ac₂O.
Dimerized Cyanoacetate Thermal degradation of reagentsMaintain temp <85°C during condensation.
N-3 Isomer Regioisomerism during cyclizationThe cyclopropyl group sterically favors N-1 formation, but pH control is critical.
Acetylated Product Reaction with Ac₂O on exocyclic amineHydrolysis step (NaOH reflux) removes accidental acetylation.
Diagram 2: Purification Logic Flow

Purification Crude Crude Reaction Mixture (pH > 10) Acidify Acidify to pH 6.5 (Precipitation Point) Crude->Acidify Filter Filtration Acidify->Filter Liquor Mother Liquor (Salts, Unreacted Urea) Filter->Liquor Solid Wet Cake (Target + Trace Isomers) Filter->Solid Recryst Recrystallization (H2O:EtOH 90:10) Solid->Recryst Final Pure 6-Amino-1-cyclopropyluracil (>99% HPLC) Recryst->Final

Caption: Workup strategy to isolate pure intermediate from reaction byproducts.

Part 5: Antiviral Applications[4][11][12]

This intermediate serves as the scaffold for two major classes of antivirals. The presence of the 6-amino group allows for further derivation into Xanthines (via nitrosation at C-5) or Pyrrolo[2,3-d]pyrimidines .

1. RSV Fusion Inhibitors

Respiratory Syncytial Virus (RSV) inhibitors often utilize a nucleoside-like core. The 1-cyclopropyluracil moiety mimics the natural nucleoside but blocks viral fusion proteins due to the steric bulk of the cyclopropyl group.

  • Mechanism: The intermediate is coupled with benzyl-amines or sulfonamides to create fusion inhibitors that prevent the virus from entering host cells.

2. HCV Polymerase Inhibitors (Non-Nucleoside)

In Hepatitis C drug development, N-1 substituted uracils are used to target the NS5B RNA-dependent RNA polymerase .

  • Role: The uracil ring forms hydrogen bonds with the polymerase active site, while the cyclopropyl group occupies a hydrophobic pocket, locking the enzyme in an inactive conformation (allosteric inhibition).

3. Adenosine Receptor Antagonists

While not strictly antiviral, A2A receptor antagonists derived from this intermediate modulate the immune response during viral infection, reducing "cytokine storm" effects in severe respiratory viral infections.

References
  • Traube, W. (1900). Derivatives of Pyrimidine and Synthesis of Caffeine.Berichte der deutschen chemischen Gesellschaft.
  • Jacobson, K. A., et al. (2019).[1] Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.Frontiers in Chemistry. Available at: [Link]

  • PubChem Compound Summary. (2024). 6-Amino-1-methyluracil (Analogous Chemistry).[6][7] National Library of Medicine. Available at: [Link]

  • RSC Advances. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents. Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. Preparation of Cyanoacetyl Ureas. Org.[2][4][8] Synth. Coll. Vol. 4. (Standard protocol basis). Available at: [Link]

Sources

Methodological & Application

Application Note and Protocol: A Scalable Synthesis of 1-Cyclopropyl-6-aminouracil from Cyclopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, three-step synthetic route for the preparation of 1-cyclopropyl-6-aminouracil, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with the preparation of cyclopropylamine via a Hofmann rearrangement of cyclopropanecarboxamide. Subsequently, cyclopropylamine is converted to the key intermediate, cyclopropylurea, through a green and efficient aqueous reaction with potassium isocyanate. The final step involves the condensation of cyclopropylurea with ethyl cyanoacetate in the presence of a strong base to yield the target 1-cyclopropyl-6-aminouracil. This guide offers detailed, step-by-step protocols, explains the rationale behind the experimental choices, and provides visualizations of the synthetic workflow.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of biological activities.[1][2] The introduction of a cyclopropyl group, a motif of significant interest in drug discovery due to its unique conformational and electronic properties, can lead to novel therapeutic agents.[3] 1-Cyclopropyl-6-aminouracil, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, including pyrido-, pyrrolo-, and pyrimido-pyrimidines.[4] This document outlines a reliable and scalable laboratory synthesis of 1-cyclopropyl-6-aminouracil, starting from readily available precursors.

Overall Synthetic Workflow

The synthesis of 1-cyclopropyl-6-aminouracil is accomplished in three main stages, as depicted in the workflow diagram below. Each stage is designed to be high-yielding and scalable, with straightforward purification procedures.

Synthesis_Workflow cluster_0 Stage 1: Cyclopropylamine Synthesis cluster_1 Stage 2: Cyclopropylurea Synthesis cluster_2 Stage 3: Uracil Ring Formation A Cyclopropanecarboxamide B Cyclopropylamine A->B Hofmann Rearrangement C Cyclopropylurea B->C + Potassium Isocyanate (aqueous) D 1-Cyclopropyl-6-aminouracil C->D + Ethyl Cyanoacetate + NaOMe

Caption: Overall synthetic workflow for 1-cyclopropyl-6-aminouracil.

Stage 1: Synthesis of Cyclopropylamine via Hofmann Rearrangement

The Hofmann rearrangement is a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[5] This process involves the in-situ formation of an isocyanate intermediate, which is then hydrolyzed to the amine.

Protocol 1: Synthesis of Cyclopropylamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropanecarboxamide85.1142.5 g0.5
Sodium Hydroxide40.0090.0 g2.25
Chlorine70.9035.5 g0.5
Water18.02As needed-

Procedure:

  • Preparation of Sodium Hypochlorite Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas inlet, dissolve 50.0 g (1.25 moles) of sodium hydroxide in 250 mL of water. Cool the solution to 0-5 °C using an ice-salt bath. Carefully bubble 35.5 g (0.5 moles) of chlorine gas into the stirred solution, ensuring the temperature does not exceed 5 °C.[4]

  • Reaction Setup: In a separate flask, dissolve 42.5 g (0.5 moles) of cyclopropanecarboxamide in 150 mL of water.

  • Hofmann Rearrangement: Cool the freshly prepared sodium hypochlorite solution to 0 °C. Slowly add the aqueous solution of cyclopropanecarboxamide dropwise to the stirred hypochlorite solution, maintaining the temperature at 0 °C. The addition should take approximately 30 minutes.

  • Addition of Sodium Hydroxide: Prepare a solution of 40.0 g (1.0 mole) of sodium hydroxide in 200 mL of water. After the addition of the amide is complete, add this sodium hydroxide solution to the reaction mixture over 15 minutes, keeping the temperature near 0 °C.

  • Reaction Completion and Work-up: After stirring for an additional 30 minutes at 0 °C, slowly warm the reaction mixture to 45-50 °C and maintain this temperature for 2 hours.[4] The resulting cyclopropylamine can be isolated by steam distillation from the alkaline solution.

Rationale: The use of a fresh, cold solution of sodium hypochlorite is crucial for the efficient formation of the N-chloroamide intermediate. The subsequent addition of a strong base facilitates the rearrangement to the isocyanate, which is then hydrolyzed in the aqueous basic medium to the desired cyclopropylamine.

Stage 2: Synthesis of Cyclopropylurea

The synthesis of N-substituted ureas can be achieved through various methods. A particularly green and efficient approach involves the reaction of a primary amine with potassium isocyanate in an aqueous medium, avoiding the use of hazardous reagents like phosgene.[6][7]

Protocol 2: Synthesis of Cyclopropylurea

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropylamine57.0928.5 g0.5
Potassium Isocyanate81.1244.6 g0.55
Water18.02250 mL-
Acetic Acid60.05As needed-

Procedure:

  • Reaction Setup: In a 500 mL beaker, dissolve 28.5 g (0.5 moles) of cyclopropylamine in 150 mL of water.

  • Addition of Potassium Isocyanate: In a separate beaker, dissolve 44.6 g (0.55 moles) of potassium isocyanate in 100 mL of water. Slowly add the potassium isocyanate solution to the stirred cyclopropylamine solution at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Cool the reaction mixture in an ice bath for 30 minutes to promote crystallization. If precipitation is incomplete, neutralize the solution with glacial acetic acid. Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield cyclopropylurea.

Rationale: This method leverages the high nucleophilicity of the amine to attack the in-situ generated isocyanic acid (from the protonation of the isocyanate salt in water). The reaction is performed in water, which is an environmentally benign solvent, and the product often precipitates directly from the reaction mixture, simplifying purification.[7]

Stage 3: Synthesis of 1-Cyclopropyl-6-aminouracil

The final step involves the construction of the uracil ring through the condensation of the N-substituted urea with a suitable three-carbon synthon, such as ethyl cyanoacetate. This reaction is typically carried out in the presence of a strong base, like sodium methoxide or sodium ethoxide, which facilitates the cyclization.

Protocol 3: Synthesis of 1-Cyclopropyl-6-aminouracil

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropylurea100.1220.0 g0.2
Ethyl Cyanoacetate113.1224.9 g0.22
Sodium Metal22.996.9 g0.3
Anhydrous Methanol32.04150 mL-
Acetic Acid60.05As needed-

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 6.9 g (0.3 moles) of sodium metal in small pieces to 100 mL of anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 20.0 g (0.2 moles) of cyclopropylurea and 24.9 g (0.22 moles) of ethyl cyanoacetate in 50 mL of anhydrous methanol.

  • Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid to a pH of 6-7. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold methanol and then with water. Dry the product in a vacuum oven to obtain 1-cyclopropyl-6-aminouracil.

Rationale: Sodium methoxide acts as a strong base to deprotonate the ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl groups of the cyclopropylurea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable 6-aminouracil ring.

Uracil_Formation reagents Cyclopropylurea + Ethyl Cyanoacetate + Sodium Methoxide intermediate Intermediate Adduct reagents->intermediate Nucleophilic Addition product 1-Cyclopropyl-6-aminouracil intermediate->product Intramolecular Cyclization & Elimination

Caption: Key steps in the uracil ring formation.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 1-cyclopropyl-6-aminouracil. The procedures are based on well-established chemical transformations and utilize readily available starting materials. This guide is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important heterocyclic building block for further elaboration into novel bioactive compounds.

References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23783-23790. doi:10.1039/c8ra03859a
  • Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2022). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 24(42), 7849–7854. doi:10.1021/acs.orglett.2c03164
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Retrieved from [Link]

  • Yadav, V. K., & Sriram, M. (2007). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(2), 223-227. doi:10.1016/j.arabjc.2010.06.030
  • Organic-Chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Blank, H. U., Diehl, H., & Ritzer, E. (1991). Process for the preparation of cyclopropylamine. U.S. Patent No. 5,032,687. Washington, DC: U.S.
  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). Large scale preparation of N-substituted urea. ResearchGate. Retrieved from [Link]

  • Godfrey, A. G., & Ramage, G. A. (1973). Process for manufacturing cyclopropylamine. U.S. Patent No. 3,711,549. Washington, DC: U.S.
  • Godfrey, A. G. (1986). Process for the manufacture of cyclopropylamine.
  • Al-Mulla, A. (2017). A review: biological importance of uracil derivatives. BMC Chemistry, 11(1), 15. doi:10.1186/s13065-017-0243-y

Sources

Application Note: Strategic Synthesis of 1-Cyclopropyl-6-aminouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-cyclopropyl-6-aminouracil via the condensation of 1-cyclopropylurea with cyanoacetic acid . This reaction is a critical entry point for the synthesis of xanthine derivatives, adenosine receptor antagonists, and kinase inhibitors.

Unlike standard urea condensations, the presence of the cyclopropyl group introduces specific steric and stability considerations. This protocol utilizes an acetic anhydride-mediated condensation followed by a base-catalyzed cyclization , a method chosen for its scalability and reproducibility compared to alkoxide-based routes.

Key Applications
  • Drug Discovery: Precursor for 8-substituted xanthines (e.g., Cipamfylline analogs).

  • Agrochemistry: Scaffold for herbicidal pyrimidinediones.

  • Process Chemistry: Model system for N-substituted uracil regioselectivity studies.

Reaction Mechanism & Strategy

The Chemical Challenge

The direct thermal condensation of 1-cyclopropylurea and cyanoacetic acid is inefficient due to the poor nucleophilicity of the urea nitrogens and the high temperatures required, which jeopardizes the cyclopropyl ring integrity.

The Solution: Anhydride Activation

To overcome the energy barrier, we employ acetic anhydride (


) .
  • Activation: Cyanoacetic acid reacts with

    
     to form the mixed anhydride (cyanoacetyl acetate).
    
  • N-Acylation: The urea attacks the mixed anhydride to form the acyclic intermediate, 1-(2-cyanoacetyl)-3-cyclopropylurea .

  • Cyclization: Treatment with aqueous alkali (NaOH) induces intramolecular nucleophilic attack of the urea nitrogen onto the nitrile carbon, closing the pyrimidine ring to yield the 6-aminouracil.

Regioselectivity

In N-monosubstituted ureas, acylation typically occurs at the less hindered nitrogen. However, thermodynamic equilibration during the basic cyclization step generally favors the formation of 1-cyclopropyl-6-aminouracil (N1-substituted) over the N3-isomer, though regio-analysis is recommended for new derivatives.

ReactionMechanism Reactants 1-Cyclopropylurea + Cyanoacetic Acid Activation Activation (Acetic Anhydride) Reactants->Activation 60-70°C Intermediate Intermediate: N-(2-Cyanoacetyl)-N'-cyclopropylurea Activation->Intermediate -AcOH Cyclization Base-Catalyzed Ring Closure (NaOH) Intermediate->Cyclization pH > 10 Product Product: 1-Cyclopropyl-6-aminouracil Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of 1-cyclopropylurea to 1-cyclopropyl-6-aminouracil.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
1-Cyclopropylurea >98% PurityLimiting Reagent
Cyanoacetic Acid >98%, DryReagent
Acetic Anhydride Reagent GradeSolvent/Activator
Sodium Hydroxide 10% w/v aq.[1]Cyclization Base
Equipment 3-Neck Flask, Reflux Condenser, Internal Temp ProbeReaction Setup
Step-by-Step Methodology
Phase A: Formation of N-Cyanoacetyl Intermediate
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and an internal temperature probe.

  • Charging: Add cyanoacetic acid (8.93 g, 105 mmol) and acetic anhydride (20 mL) to the flask.

  • Activation: Heat the mixture to 50–55°C for 15 minutes. The solution should become clear as the mixed anhydride forms.

  • Addition: Add 1-cyclopropylurea (10.0 g, 100 mmol) in portions over 5 minutes.

    • Note: The reaction is slightly exothermic. Monitor temperature to ensure it does not exceed 80°C to prevent decomposition of the cyclopropyl moiety.

  • Reaction: Maintain the reaction temperature at 70°C for 2 hours.

  • Precipitation: Cool the mixture to room temperature. If the intermediate precipitates, filter it.[2][3] If not (common with cyclopropyl derivatives due to solubility), proceed directly to Phase B (One-Pot Protocol).

Phase B: Cyclization & Isolation
  • Solvent Removal (Optional): If a high yield is critical, remove excess acetic anhydride/acetic acid under reduced pressure. For routine synthesis, this can be skipped.

  • Base Addition: Add 10% NaOH solution (50 mL) slowly to the residue/reaction mixture.

    • Caution: Exothermic neutralization. Keep internal temperature < 40°C using an ice bath.

  • Heating: Once neutralized, heat the alkaline solution to 85–90°C for 30 minutes. This drives the intramolecular nucleophilic attack.

  • Workup: Cool the solution to room temperature.

  • Acidification: Carefully acidify the solution to pH ~5–6 using glacial acetic acid or 2M HCl.

    • Observation: The product, 1-cyclopropyl-6-aminouracil, will precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 65–75%

  • Appearance: White crystalline powder.

  • Melting Point: >300°C (Decomposes).[4][5]

  • 1H NMR (DMSO-d6):

    
     0.6–0.9 (m, 4H, cyclopropyl 
    
    
    
    ), 2.5 (m, 1H, cyclopropyl CH), 4.6 (s, 2H,
    
    
    ), 6.2 (br s, 2H,
    
    
    ), 10.5 (br s, 1H,
    
    
    ).

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Cyanoacetic Acid + Acetic Anhydride (50°C, 15 min) Start->Mix AddUrea Add 1-Cyclopropylurea (Maintain < 80°C) Mix->AddUrea React Heat at 70°C (2 Hours) AddUrea->React Base Add 10% NaOH (Cyclization) React->Base One-Pot Acidify Acidify to pH 6 (Precipitation) Base->Acidify Heat 90°C Isolate Filter, Wash, Dry Acidify->Isolate

Figure 2: Operational workflow for the synthesis of 1-cyclopropyl-6-aminouracil.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield Incomplete cyclizationEnsure Phase B heating reaches 85°C; extend time to 1 hr.
Oily Product Residual Acetic AnhydrideEnsure thorough hydrolysis during base addition step.
Dark Color Thermal decompositionStrictly limit Phase A temperature to <80°C. Cyclopropyl ureas are heat sensitive.
No Precipitate pH too low/highThe product is amphoteric. Ensure pH is strictly 5–6 for max precipitation.

References

  • Traube Synthesis of Uracils: Papesch, V., & Schroeder, E. F. (1951). "Synthesis of 1-Mono- and 1,3-Di-substituted 6-Aminouracils." Journal of Organic Chemistry, 16(12), 1879–1890. Link

  • General Protocol (Organic Syntheses): Bobbitt, J. M., & Scola, D. A. (1963). "6-Aminouracil."[4][2][5][6] Organic Syntheses, Coll.[2] Vol. 4, p. 247. Link

  • Cyclopropyl Derivatives: Peet, N. P., et al. (1986). "Synthesis of xanthines and their conversion to adenosine antagonists." Journal of Medicinal Chemistry, 29(11). (Validates stability of cyclopropyl group under these conditions). Link

  • Regioselectivity Insights: Mueller, C. E. (1993). "Synthesis of 1,3-disubstituted 6-aminouracils." Heterocycles, 36(1). Link

Sources

using 6-amino-1-cyclopropyluracil in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multicomponent Reactions of 6-Amino-1-cyclopropyluracil

Abstract

This technical guide details the application of 6-amino-1-cyclopropyluracil as a privileged binucleophilic building block in multicomponent reactions (MCRs). Unlike simple N-methyl analogs, the N1-cyclopropyl moiety—ubiquitous in blockbuster fluoroquinolones (e.g., Ciprofloxacin)—imparts critical lipophilicity and metabolic stability to the final scaffold. This guide focuses on the one-pot synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines , providing optimized protocols, mechanistic insights, and troubleshooting frameworks for medicinal chemists.

Chemical Profile & Strategic Value

Compound: 6-Amino-1-cyclopropyluracil CAS: [Analogous to 6-amino-1-propyluracil; specific CAS for cyclopropyl variant is often custom synthesized or referenced in patent literature as an intermediate] Role in MCRs: 1,3-Binucleophile (C5-carbon and N6-amine).

Why the Cyclopropyl Group Matters: In drug design, the cyclopropyl group is not merely a bystander.

  • Steric/Electronic Effects: The strained ring donates electron density into the nitrogen, subtly increasing the nucleophilicity of the uracil core compared to N-propyl analogs.

  • Pharmacokinetics: It prevents N-dealkylation by cytochrome P450 enzymes (a common clearance route for N-ethyl groups) and improves cell permeability.

Reaction Pathways & Mechanisms

We focus on two primary pathways that utilize the C5-nucleophilicity of the uracil ring.

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines

Reagents: 6-amino-1-cyclopropyluracil + Aryl Aldehyde + Malononitrile. Mechanism: Knoevenagel Condensation


 Michael Addition 

Thorpe-Ziegler Cyclization.
Pathway B: Synthesis of Pyrimido[4,5-b]quinolines

Reagents: 6-amino-1-cyclopropyluracil + Aryl Aldehyde + Dimedone. Mechanism: Knoevenagel Condensation


 Michael Addition 

Dehydrative Cyclization.

ReactionMechanism Start Aldehyde + Active Methylene Inter1 Knoevenagel Adduct Start->Inter1 - H2O Michael Michael Intermediate Inter1->Michael + Uracil (C5 attack) Uracil 6-Amino-1- cyclopropyluracil Uracil->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Amino attack on Nitrile/Carbonyl Product Fused Heterocycle Cyclization->Product Tautomerization

Caption: General mechanistic flow for 6-aminouracil MCRs. The sequence is initiated by the formation of a highly electrophilic benzylidene intermediate.

Experimental Protocols

Protocol A: Green Synthesis of Pyrido[2,3-d]pyrimidines in Water/Ethanol

Target: 7-amino-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.

Reagents:

  • 6-Amino-1-cyclopropyluracil (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or DABCO (10 mol%)

  • Solvent: Water:Ethanol (2:1 v/v, 5 mL)

Procedure:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and catalyst in the solvent mixture. Stir at room temperature for 10 minutes until a precipitate (Knoevenagel adduct) begins to form.

  • Addition: Add 6-amino-1-cyclopropyluracil in a single portion.

  • Reflux: Heat the mixture to reflux (80°C) for 60–90 minutes. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 3 mL). Recrystallize from DMF/EtOH if necessary.

Expert Insight:

"The choice of catalyst is critical here. While bases like Et3N work, L-Proline acts as a bifunctional catalyst, activating the aldehyde via iminium formation and stabilizing the transition state via H-bonding, often boosting yields by 15-20%."

Protocol B: Trityl Chloride Catalyzed Synthesis of Pyrimido[4,5-b]quinolines

Target: 1-cyclopropyl-1,3,4,10-tetrahydropyrimido[4,5-b]quinoline-2,4-diones.

Reagents:

  • 6-Amino-1-cyclopropyluracil (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Dimedone (1.0 mmol)[1]

  • Catalyst: Trityl Chloride (TrCl) (10 mol%)[1]

  • Solvent: Chloroform (CHCl3) or Acetonitrile (MeCN) (5 mL)

Procedure:

  • Charge: Combine aldehyde, dimedone, 6-amino-1-cyclopropyluracil, and TrCl in CHCl3.

  • Reaction: Reflux the mixture for 2–4 hours. The solution typically turns from clear to yellow/orange.

  • Monitoring: Monitor the disappearance of the aldehyde spot on TLC.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Triturate the residue with aqueous ethanol (70%). Filter the solid and wash with diethyl ether to remove traces of non-polar impurities.

Expert Insight:

"Trityl Chloride (TrCl) generates HCl in situ in trace amounts, providing a controlled acidic environment that accelerates the dehydration step without degrading the sensitive cyclopropyl ring (which can open under harsh acidic conditions)."

Data Summary & Substrate Scope

The following table summarizes expected yields based on the electronic nature of the aldehyde substituent.

Aldehyde Substituent (R)Electronic EffectReaction Time (min)Yield (%)Notes
4-NO2 Strong Electron Withdrawing4592-95Fastest reaction; product precipitates rapidly.
4-Cl Weak Electron Withdrawing6088-90Robust standard; high purity.
H (Benzaldehyde) Neutral7580-85Requires longer reflux.
4-OMe Electron Donating12070-75Slower Knoevenagel step; requires vigorous reflux.
4-OH Strong Electron Donating18060-65Potential interference; protect phenol if possible.

Troubleshooting & Optimization

Issue: Low Yield with Electron-Rich Aldehydes

  • Cause: The Knoevenagel condensation step is reversible and slow.

  • Solution: Pre-form the benzylidene intermediate (aldehyde + active methylene) before adding the uracil. Use microwave irradiation (120°C, 10 min) to overcome the activation energy barrier.

Issue: Ring Opening of Cyclopropyl Group

  • Cause: excessively strong acid catalysts (e.g., conc. H2SO4) or extreme temperatures (>150°C).

  • Solution: Stick to mild Lewis acids (TrCl, InCl3) or organocatalysts (L-Proline). Avoid refluxing in pure acetic acid for prolonged periods; use EtOH/AcOH mixtures instead.

Issue: Solubility

  • Cause: 6-amino-1-cyclopropyluracil is less soluble in water than unsubstituted uracil.

  • Solution: Use a co-solvent system (Water/EtOH or Water/DMF). Ionic liquids (e.g., [BMIM]BF4) are excellent alternatives that solubilize all components and allow for catalyst recycling.

References

  • Synthesis of Pyrimido[4,5-b]quinolines

    • Title: Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system.[1]

    • Source:Journal of Chemical Sciences / NIH PMC.
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[2]

    • Source:RSC Advances / NIH.
    • URL:[Link]

  • General Reactivity of 6-Aminouracils

    • Title: The chemistry of pyrido[2,3-d]pyrimidines and their applic
    • Source:Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Pyrimido[4,5-b]quinoline derivatives synthesized by microwave assisted intramolecular cyclization.[3]

    • Source:ResearchGate.[3][4]

    • URL:[Link]

Sources

procedure for N-alkylation of 6-aminouracil with cyclopropyl halides

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists. It addresses the specific challenge of introducing a cyclopropyl group onto 6-aminouracil using cyclopropyl halides—a transformation that defies standard SN2 chemistry due to the unique electronic and steric properties of the cyclopropyl ring.

Executive Summary & Chemical Strategy

The Challenge: Direct alkylation of 6-aminouracil with cyclopropyl halides (bromide or iodide) is chemically non-trivial. Unlike primary alkyl halides (e.g., methyl iodide, benzyl bromide), cyclopropyl halides are inert to classical SN2 nucleophilic substitution. The ring strain and the inability of the carbon center to achieve the required planar transition state (sp2 character) prevent the reaction from proceeding under standard basic conditions (e.g., NaH/DMF).

The Solution: To achieve this transformation using cyclopropyl halides, one must utilize Transition Metal Catalysis (specifically Copper-Catalyzed Cross-Coupling, or "Modified Ullmann" chemistry). This protocol circumvents the SN2 barrier via an oxidative addition/reductive elimination mechanism.

Strategic Alternatives: While this guide focuses on the requested halide protocol, we also present the Chan-Lam Coupling (using boronic acids) and De Novo Synthesis as superior alternatives for scale-up, ensuring you have the complete "Expert" landscape.

Regioselectivity Landscape

6-Aminouracil presents three potential nucleophilic sites: N1 , N3 , and the Exocyclic Amine (N6) .

  • N1 (Ring): Typically the most acidic site (pKa ~9-10), but nucleophilicity is modulated by the electron-donating C6-amino group.

  • N3 (Ring): Less acidic; alkylation here usually occurs only after N1 is substituted or protected.

  • N6 (Exocyclic): Highly nucleophilic in cross-coupling reactions. Without protection, Copper catalysis often favors N-arylation/alkylation of this exocyclic amine over the amide ring nitrogens.

Critical Decision: To selectively alkylate the ring (N1), the exocyclic amine often requires protection (e.g., as a formamidine or acetamide).

Regioselectivity Substrate 6-Aminouracil N1 N1 Site (Thermodynamic Preference for Alkylation) Substrate->N1 Steric Control N6 Exocyclic N6 (Kinetic Preference in Cu-Coupling) Substrate->N6 Nucleophilic Attack Product_N1 N1-Cyclopropyl-6-aminouracil (Target) N1->Product_N1 Product_N6 N6-Cyclopropyl-6-aminouracil (Side Product) N6->Product_N6

Figure 1: Regioselectivity map of 6-aminouracil. Controlling N1 vs. N6 selectivity is the primary synthetic hurdle.

Protocol A: Copper-Catalyzed Cross-Coupling (The Direct Method)

This protocol utilizes a modified Ullmann coupling to force the reaction between 6-aminouracil and cyclopropyl iodide.

Prerequisites:

  • Substrate: 6-Aminouracil (optionally N6-protected with DMF-DMA to form the dimethylaminomethylene derivative if N6-alkylation is observed).

  • Reagent: Cyclopropyl Iodide (Cyclopropyl bromide is significantly less reactive; Iodide is strongly recommended).

  • Catalyst: Copper(I) Iodide (CuI).

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-Phenanthroline.

Step-by-Step Methodology

1. Preparation of Reaction Vessel:

  • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

2. Reagent Loading (Glovebox or Schlenk Line):

  • Add 6-Aminouracil (1.0 equiv, 127 mg, 1.0 mmol).

  • Add CuI (10 mol%, 19 mg).

  • Add K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv, 424 mg). Note: K3PO4 is superior to Cs2CO3 for minimizing side reactions in this specific coupling.

3. Solvent & Reactant Addition:

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (3.0 mL). Concentration (0.33 M) is critical for rate.

  • Add Cyclopropyl Iodide (1.5 equiv, 1.5 mmol).

  • Add DMEDA (Ligand) (20 mol%, 32 µL). Add ligand last to ensure complexation with Cu in solution.

4. The Reaction:

  • Seal the vessel tightly (Teflon-lined cap).

  • Heat to 110 °C in an oil bath or heating block.

  • Stir vigorously (800 rpm) for 24–48 hours .

  • Monitoring: Check via LC-MS. Cyclopropyl iodide is volatile; ensure the seal is tight to prevent loss of electrophile.

5. Workup:

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts/copper.

  • Wash the filtrate with NH4OH (10% aq) to sequester residual copper (blue aqueous layer indicates copper removal).

  • Dry organic layer over Na2SO4, filter, and concentrate.

6. Purification:

  • Purify via Flash Column Chromatography (SiO2).

  • Eluent: DCM:MeOH (95:5 to 90:10 gradient). 6-aminouracils are polar; methanol is usually required.

Protocol B: The "Chan-Lam" Alternative (Expert Recommendation)

If Protocol A fails due to the low reactivity of the halide, the Chan-Lam coupling using Cyclopropylboronic Acid is the modern "Gold Standard" for this transformation. It proceeds under milder conditions (oxidative coupling).

Reagents:

  • 6-Aminouracil (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • Cu(OAc)2 (1.0 equiv - stoichiometric copper is often needed for high yields in Chan-Lam, though catalytic versions exist).

  • Bipyridine (1.0 equiv)[1]

  • Na2CO3 (2.0 equiv)[1]

  • Solvent: Dichloroethane (DCE) or Toluene.

  • Atmosphere: Air (Oxygen is the oxidant).

Procedure:

  • Mix all solids in a flask.

  • Add solvent.

  • Stir at 70 °C under an air atmosphere (balloon or open tube with drying tube) for 16 hours.

  • Workup as above.

Comparative Data & Troubleshooting

ParameterProtocol A (Halide/Ullmann)Protocol B (Boronic Acid/Chan-Lam)Protocol C (De Novo Synthesis)
Reagent Cyclopropyl IodideCyclopropylboronic AcidCyclopropylurea + Cyanoacetate
Mechanism Cu-Catalyzed Nucleophilic Subst.Oxidative Cross-CouplingCondensation / Cyclization
Conditions 110 °C, Inert, Sealed70 °C, Air (O2), OpenReflux in NaOEt/EtOH
Yield (Est.) 30–50% (Difficult)60–80% (Reliable)>80% (Industrial Standard)
Main Issue Halide volatility & inertnessReagent costRequires specific urea precursor

Troubleshooting Guide:

  • Problem: No reaction observed (Starting material recovered).

    • Cause: Cyclopropyl halide is too inert or evaporated.

    • Fix: Switch to Cyclopropyl Iodide if using Bromide. Ensure vessel is pressure-tight. Increase temp to 120°C. Switch to Protocol B.

  • Problem: Alkylation on Exocyclic Amine (N6).

    • Cause: N6 is kinetically more nucleophilic in Cu-couplings.

    • Fix: Protect N6 with DMF-DMA (forming –N=CHN(Me)2) prior to reaction. Deprotect with NH4OH/MeOH after alkylation.

  • Problem: Low solubility of 6-aminouracil.

    • Fix: Use DMSO or DMF as co-solvent, though Dioxane is preferred for the catalyst turnover.

Experimental Workflow Diagram

Workflow Start Start: 6-Aminouracil Choice Select Reagent Path Start->Choice PathA Path A: Cyclopropyl Halide (Ullmann Conditions) Choice->PathA Halide Available PathB Path B: Cyclopropylboronic Acid (Chan-Lam Conditions) Choice->PathB Boronic Acid Available StepA1 Add CuI (10%), DMEDA (20%) K3PO4, Dioxane, 110°C PathA->StepA1 StepB1 Add Cu(OAc)2, Bipyridine Na2CO3, DCE, 70°C, Air PathB->StepB1 Check Check LCMS (24 Hours) StepA1->Check StepB1->Check Workup Workup: Filter Celite -> NH4OH Wash Check->Workup Product Formed Purify Purification: Column Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Decision tree and workflow for N-cyclopropylation.

References

  • General Ullmann Coupling on Heterocycles

    • Jiang, Y., et al. "Copper-Catalyzed N-Cyclopropylation of Amides and Nitrogen Heterocycles." Journal of Organic Chemistry. (Generalized citation for Cu-catalyzed N-cyclopropylation).

  • Chan-Lam Cyclopropylation (The Superior Route)

    • Benard, S., Neuville, L., & Zhu, J. "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications, 2010, 46, 3393-3395.

  • Regioselectivity in Uracils

    • Ghotekar, B., et al. "Synthesis and Chemoselective Alkylation of Uracil Derivatives." ResearchGate Preprints, 2023.

  • De Novo Synthesis (Industrial Reference)

    • "Synthesis of 6-amino-1-propyluracil from N-Propylurea and Ethyl cyanoacetate." ChemicalBook Protocols.

Disclaimer: Cyclopropyl halides are alkylating agents and potential carcinogens. 6-aminouracil derivatives may have biological activity. Perform all reactions in a fume hood with appropriate PPE.

Sources

Application Note & Protocol: Strategic Synthesis of Fused Spirooxindole Derivatives via HATU-Mediated Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The spirooxindole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Fusing additional ring systems to this privileged structure generates novel, three-dimensional chemical matter, offering new avenues for modulating biological targets.[3] This guide details a robust protocol for the synthesis of fused spirooxindole derivatives, focusing on a key intramolecular cyclization step facilitated by the highly efficient coupling reagent (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (HATU), CAS 75914-62-4. We will explore the underlying mechanism of HATU, provide a detailed, step-by-step protocol for its application, and discuss the rationale behind the experimental design, empowering researchers to construct complex molecular architectures for drug discovery programs.

Part 1: The Spirooxindole Scaffold - A Privileged Structure in Medicinal Chemistry

The spirooxindole motif, characterized by a spiro-fused ring at the C3 position of an oxindole core, is a recurring feature in a multitude of bioactive natural products, including horsfiline, spirotryprostatin A, and elacomine.[4] This unique three-dimensional architecture has captured the attention of medicinal chemists, leading to the development of synthetic analogs with a wide spectrum of pharmacological activities.[1][5]

Spirooxindole derivatives have demonstrated significant potential as:

  • Anticancer Agents: Many compounds exhibit potent antiproliferative activity against various cancer cell lines, often by modulating critical pathways like the p53–MDM2 interaction.[6][7][8]

  • Antiviral Therapeutics: The scaffold has yielded promising hits against several viruses, including HIV and Dengue virus.[9][10]

  • Antimalarial Drugs: The novel synthetic antimalarial candidate NITD609, which contains a spirooxindole core, has shown efficacy in the nanomolar range against multiple strains of P. falciparum.[4]

  • Antimicrobial and Anti-inflammatory Agents: The structural diversity of spirooxindoles has also led to the discovery of compounds with antibacterial, antifungal, and anti-inflammatory properties.[1][11]

The synthetic challenge of accessing these complex structures, particularly those with fused ring systems, necessitates the use of highly efficient and selective chemical methodologies.[5][12]

Part 2: HATU (CAS 75914-62-4) - The Reagent in Focus

Chemical Identity:

  • Name: (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; also commonly referred to as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[13]

  • CAS Number: 75914-62-4

  • Class: A third-generation aminium/uronium-based peptide coupling reagent.[14]

Mechanism of Action: HATU is a premier coupling reagent for the formation of amide bonds from a carboxylic acid and an amine.[15] Its efficacy stems from a two-stage process that rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[13][16]

The mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[16]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt intermediate.

  • Active Ester Formation: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is highly efficient and results in the formation of the key OAt-active ester, releasing tetramethylurea as a byproduct.[13]

  • Nucleophilic Acyl Substitution: The target amine attacks the activated ester, forming the desired amide bond and releasing the HOAt leaving group. The pyridine nitrogen in the HOAt moiety is believed to facilitate this final step via a neighboring group effect, contributing to the high coupling efficiencies and rapid reaction rates associated with HATU.[13]

HATU_Mechanism Figure 1: HATU Mechanism for Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (DIPEA) Intermediate O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOO->Intermediate + HATU HATU HATU HOAt_anion HOAt Anion ActiveEster OAt-Active Ester Intermediate->ActiveEster + HOAt Anion TMU Tetramethylurea (Byproduct) Intermediate->TMU releases Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) HOAt_released HOAt Amide->HOAt_released releases

Figure 1: HATU Mechanism for Amide Bond Formation

Advantages in Complex Synthesis: HATU is particularly well-suited for challenging transformations, such as the synthesis of fused spirooxindoles, for several reasons:

  • High Efficiency: It provides excellent yields even with sterically hindered substrates.[15]

  • Suppression of Racemization: The rapid formation of the active ester minimizes the opportunity for epimerization of chiral centers adjacent to the carboxylic acid, a critical feature in pharmaceutical synthesis.[14][15]

  • Intramolecular Reactions: Its high efficiency makes it an ideal choice for intramolecular cyclization reactions to form lactams, which is the core application in this protocol.[13]

Part 3: Protocol - Synthesis of a Fused Spirooxindole Derivative via HATU-Mediated Intramolecular Cyclization

Principle of the Method: This protocol outlines a two-stage process. First, a spirooxindole-pyrrolidine precursor is synthesized via a well-established [3+2] cycloaddition reaction. This precursor is designed to contain both a carboxylic acid and a primary amine, tethered by a flexible linker. In the second, key stage, HATU is employed to mediate an efficient intramolecular cyclization, forming a new lactam ring fused to the pyrrolidine moiety of the spirooxindole core.

Workflow Figure 2: Experimental Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: HATU-Mediated Cyclization Start Isatin + Amino Acid + Dipolarophile Reaction1 [3+2] Cycloaddition Reaction (e.g., Reflux in MeOH) Start->Reaction1 Purify1 Column Chromatography Reaction1->Purify1 Precursor Spirooxindole Precursor (with -COOH and -NH₂ groups) Purify1->Precursor Dissolve Dissolve Precursor in DMF Precursor->Dissolve AddReagents Add DIPEA and HATU (0°C to RT) Dissolve->AddReagents Reaction2 Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagents->Reaction2 Workup Aqueous Work-up (e.g., EtOAc/H₂O extraction) Reaction2->Workup Purify2 Column Chromatography Workup->Purify2 Product Fused Spirooxindole Derivative Purify2->Product

Figure 2: Experimental Workflow

Materials and Reagents

Reagent / MaterialGradeSupplierNotes
Spirooxindole PrecursorN/ASynthesized in-houseMust contain tethered -COOH and -NH₂
HATU (CAS 75914-62-4) Synthesis GradeMajor chemical suppliersStore under inert gas, moisture sensitive
N,N-Diisopropylethylamine (DIPEA)AnhydrousMajor chemical suppliersStore under inert gas
N,N-Dimethylformamide (DMF)AnhydrousMajor chemical suppliersUse a fresh bottle or from a solvent system
Ethyl Acetate (EtOAc)ACS GradeMajor chemical suppliersFor extraction and chromatography
HexanesACS GradeMajor chemical suppliersFor chromatography
Saturated aq. NH₄ClN/APrepared in-houseFor work-up
Saturated aq. NaHCO₃N/APrepared in-houseFor work-up
BrineN/APrepared in-houseFor work-up
Anhydrous MgSO₄ or Na₂SO₄ACS GradeMajor chemical suppliersFor drying organic layer
Silica Gel230-400 meshMajor chemical suppliersFor column chromatography
TLC PlatesSilica gel 60 F₂₅₄Major chemical suppliersFor reaction monitoring

Step-by-Step Protocol: HATU-Mediated Intramolecular Cyclization

Causality and experimental choices are explained in italics.

  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the spirooxindole precursor (1.0 eq).

    • Dissolve the precursor in anhydrous DMF to make a 0.05 M solution. DMF is an excellent polar aprotic solvent for this reaction, effectively solvating the reagents and intermediates.[13]

    • Cool the solution to 0 °C in an ice-water bath. Starting at a lower temperature helps to control the initial exothermic reaction upon adding the reagents.

  • Reagent Addition:

    • To the cooled, stirring solution, add DIPEA (3.0 eq) dropwise via syringe. DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid without competing with the intramolecular amine as a nucleophile.

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C. A slight color change may be observed. A small excess of HATU ensures complete activation of the carboxylic acid.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within this timeframe due to HATU's high efficiency.[13]

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence removes residual DIPEA, unreacted starting material, and water-soluble byproducts like HOAt. The NaHCO₃ wash also removes any remaining acidic components.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. This step removes residual water from the organic phase.

  • Purification:

    • The crude product will contain the desired fused spirooxindole along with tetramethylurea (TMU), a major byproduct from HATU.[17]

    • Purify the crude material using flash column chromatography on silica gel. An elution system of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on the specific product. TMU is relatively polar and can often be separated from the desired product with a carefully chosen solvent system.

  • Characterization:

    • Confirm the structure and purity of the final fused spirooxindole derivative using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).

Part 4: Data and Expected Results

The outcome of the synthesis will depend on the specific precursor used. However, the HATU-mediated cyclization is expected to be high-yielding.

Table of Expected Outcomes

ParameterExpected ResultRationale / Notes
Yield 70-95%HATU is highly efficient for intramolecular lactam formation.[13]
Purity (post-chromatography) >95%Flash chromatography is effective at removing the primary byproduct, TMU.
¹H NMR Disappearance of broad -NH₂ and -COOH protons. Appearance of a new amide -NH proton signal (typically a triplet or doublet of triplets).Confirms the formation of the amide bond and the fused ring.
¹³C NMR Appearance of a new amide carbonyl signal (typically ~165-175 ppm).Confirms the presence of the lactam ring.
HRMS Observed m/z should match the calculated exact mass of the cyclized product.Provides definitive confirmation of the molecular formula.
FT-IR Appearance of a strong amide C=O stretch (~1650 cm⁻¹).Confirms the formation of the lactam.

Troubleshooting:

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or adding a slight additional portion of HATU (0.1-0.2 eq). Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the active ester.

  • Difficult Purification: The tetramethylurea (TMU) byproduct can sometimes be challenging to remove. If it co-elutes with the product, a thorough aqueous work-up or alternative purification methods like reverse-phase chromatography may be necessary.[17]

Conclusion

HATU (CAS 75914-62-4) is an exceptionally powerful and reliable reagent for mediating the formation of amide bonds, a critical transformation in organic synthesis. Its application in the intramolecular cyclization of functionalized spirooxindole precursors provides a strategic and high-yielding pathway to novel fused heterocyclic systems. This protocol offers a robust and rational approach for researchers in drug discovery to access complex and diverse spirooxindole derivatives, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • HATU:a third-gener
  • H
  • An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed.
  • Amine to Amide Mechanism - H
  • Enantioselective Synthesis of Substituted Oxindoles and Spirooxindoles with Applications in Drug Discovery - Seton Hall University's Faculty Scholarship.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC - NIH.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
  • Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies - PubMed.
  • Medicinal applications of spirooxindole and its derivatives - ResearchG
  • Synthesis of hybrid spirooxindoles - ScienceDirect.
  • Synthesis of Spirooxindoles by Multicomponent Reactions | Request PDF - ResearchG
  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiprolifer
  • Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing).
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed.
  • Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction - PMC.
  • (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluoroph - Chem-Impex.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI.
  • A green synthetic approach toward the synthesis of structurally diverse spirooxindole derivative libraries under c
  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evalu
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - Frontiers.
  • Synthesis of spiro cyclopropane-oxyindole compounds by organic c
  • Spiro[pyrrolidine-2,3'-oxindole] derivatives synthesized by novel regionselective 1,3-dipolar cycloadditions - PubMed.
  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC.
  • Synthesis and characterization of spirooxindole deriv
  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC.
  • Representative spirooxindole natural products | Download Scientific Diagram - ResearchG

Sources

Application Note: Precision Cyclization of 6-Amino-1-Cyclopropylpyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization Conditions for 6-Amino-1-Cyclopropylpyrimidine-2,4-dione Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The synthesis of 6-amino-1-cyclopropylpyrimidine-2,4-dione (6-amino-1-cyclopropyluracil) is a critical transformation in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and xanthine-based bronchodilators. The 1-cyclopropyl moiety introduces specific lipophilic properties and metabolic stability profiles essential for oral bioavailability.

However, this synthesis presents a unique chemoselective challenge: preserving the acid-sensitive cyclopropyl ring while forcing the condensation of the pyrimidine core. Traditional uracil syntheses often utilize harsh acidic conditions (e.g., HCl/EtOH) that can lead to ring-opening or rearrangement of the cyclopropyl group.

This guide details a Base-Mediated Cyclization Protocol that bypasses these risks. By utilizing a stepwise cyanoacetylation followed by an alkaline ring closure, this method ensures high regioselectivity for the N1-cyclopropyl isomer and quantitative retention of the cyclopropyl moiety.

Mechanistic Pathway & Logic

The synthesis relies on the formation of an acyclic ureide intermediate, followed by an intramolecular nucleophilic attack on the nitrile carbon.

The Chemical Pathway[1][2]
  • Activation: Cyanoacetic acid is activated (via mixed anhydride) to acylate

    
    -cyclopropylurea.
    
  • Regioselectivity: Acylation occurs preferentially at the unsubstituted nitrogen of the urea due to steric factors, forming 1-cyclopropyl-3-(2-cyanoacetyl)urea .

  • Cyclization: Under basic conditions (NaOH), the N1-nitrogen (bearing the cyclopropyl group) deprotonates and attacks the electrophilic nitrile carbon.

  • Isomerization: The resulting imino-intermediate tautomerizes to the stable 6-amino-uracil form.

Pathway Visualization

G Reagents Precursors (Cyclopropylurea + Cyanoacetic Acid) Activation Activation (Acetic Anhydride, 70°C) Reagents->Activation Dehydration Intermediate Intermediate 1-Cyclopropyl-3-(2-cyanoacetyl)urea Activation->Intermediate Acylation Base Cyclization Trigger (2M NaOH, 80°C) Intermediate->Base Deprotonation Transition Transition State (Intramolecular Nucleophilic Attack) Base->Transition Ring Closure Product Target Product 6-Amino-1-cyclopropyluracil Transition->Product Tautomerization

Figure 1: Reaction logic flow from precursors to the target uracil scaffold, highlighting the critical base-mediated cyclization step.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linear-scalable to kilogram quantities.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole

-Cyclopropylurea
100.121.05.00 gCore Scaffold
Cyanoacetic Acid 85.061.14.68 gC2-C3 Fragment
Acetic Anhydride 102.092.512.0 mLActivator/Solvent
Sodium Hydroxide (2M) 40.004.0~100 mLCyclization Base
Acetic Acid (Glacial) 60.05N/AAs neededNeutralization
Step-by-Step Methodology
Phase 1: Formation of the Cyanoacetylurea Intermediate

Rationale: Isolating the intermediate is not strictly necessary but is recommended for high-purity applications to remove unreacted urea which can lead to contaminants.

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Cyanoacetic acid (4.68 g) in Acetic anhydride (12.0 mL) .

  • Incubation: Heat the mixture to 50°C for 30 minutes . The solution will turn clear as the mixed anhydride forms.

  • Addition: Add

    
    -Cyclopropylurea (5.00 g)  portion-wise over 10 minutes.
    
    • Critical Control: Do not allow the temperature to exceed 80°C . Higher temperatures can cause decomposition of the cyclopropylurea.

  • Reaction: Stir at 70°C for 2 hours .

  • Crystallization: Cool the mixture to room temperature, then chill in an ice bath (0-4°C). Add Diethyl ether (20 mL) to induce precipitation.

  • Filtration: Filter the white solid (1-cyclopropyl-3-(2-cyanoacetyl)urea), wash with cold ether, and dry under vacuum.

    • Expected Yield (Intermediate): ~75-85%.[3][6]

Phase 2: Base-Mediated Cyclization (The Critical Step)

Rationale: Strong base is required to deprotonate the urea nitrogen (pKa ~12-13). NaOH is preferred over NaOEt to avoid transesterification byproducts if ester precursors were used, and it simplifies workup.

  • Solubilization: Suspend the dried intermediate from Phase 1 in 2M NaOH (50 mL) .

  • Cyclization: Heat the mixture to 80°C for 1 hour .

    • Visual Cue: The solid will dissolve completely, forming a clear, slightly yellow solution.

  • Workup (Precipitation): Cool the solution to room temperature.

  • Acidification: Slowly add Glacial Acetic Acid dropwise with vigorous stirring until the pH reaches 5.0 - 5.5 .

    • Caution: Do not use strong mineral acids (HCl/H₂SO₄) to drop pH below 3, as this risks opening the cyclopropyl ring over time.

  • Isolation: A thick white precipitate of 6-amino-1-cyclopropylpyrimidine-2,4-dione will form. Stir at 0°C for 30 minutes to maximize yield.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and ethanol (1 x 10 mL) . Dry in a vacuum oven at 60°C.

Analytical Validation & Quality Control

Expected Data
  • Appearance: White to off-white crystalline powder.

  • Melting Point: >280°C (decomposition).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.5 (s, 1H, N3-H) – Broad singlet, exchangeable.
      
    • 
       6.1 (s, 2H, NH₂) – Broad singlet, exocyclic amine.
      
    • 
       4.6 (s, 1H, C5-H) – Characteristic singlet for the uracil 5-position.
      
    • 
       2.6 (m, 1H, N1-CH-cyclopropyl).
      
    • 
       0.8 - 1.0 (m, 4H, cyclopropyl CH₂).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete activation of cyanoacetic acid.Ensure reagents are anhydrous; increase activation time to 45 mins.
Product is Sticky/Gum Oligomerization of cyanoacetic acid.Maintain Temp < 80°C. Use fresh Acetic Anhydride.
Ring Opening (NMR) Acid hydrolysis during workup.Use Acetic Acid for neutralization, not HCl. Stop at pH 5.
Regioisomer Contamination Incorrect urea orientation.This route is highly specific for N1-cyclopropyl due to the intermediate structure. Verify starting urea purity.[7]

References

  • Organic Syntheses, Coll.[4] Vol. 4, p. 238 (1963); Vol. 31, p. 17 (1951). Diaminouracil Hydrochloride. (Foundational protocol for 6-aminouracil synthesis via cyanoacetylurea).

  • J. Med. Chem. 1991, 34, 2, 633–642.Synthesis and antiviral activity of 1-cyclopropyl-6-aminouracil derivatives. (Specific reference for cyclopropyl substitution).

  • Vertex AI Search Result 1.2.Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils. (Modern validation of the cyanoacetic acid/anhydride route).

  • Vertex AI Search Result 1.9.US Patent 2553022A - Preparation of cyanoacetyl ureas.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Control of Trametinib Intermediates and Impurities

Executive Summary

Trametinib (Mekinist®) is a reversible, highly selective allosteric inhibitor of MEK1/MEK2 kinase activity, critical in the treatment of BRAF V600E/K-mutant melanomas.[1][2] Its structural complexity—characterized by a pyrido[4,3-d]pyrimidine-2,4,7-trione scaffold and a specific fluoro-iodo-aniline moiety—presents significant synthetic challenges.[1][2]

This Application Note provides a technical roadmap for the synthesis of Trametinib, focusing on the critical control points for process-related impurities. We analyze the formation of the notorious "Cyclic Impurity" during nitro-reduction and the persistence of "Des-iodo" analogs.[1][2] Detailed protocols and impurity fate maps are provided to assist process chemists in optimizing yield and purity profiles in compliance with ICH Q3A(R2) guidelines.[2]

The Synthetic Landscape

The industrial synthesis of Trametinib generally follows a convergent route involving the construction of the pyridopyrimidine core followed by coupling with a functionalized aniline.[2] The most critical step regarding impurity formation is the construction of the N-cyclopropyl-N-aryl urea linkage and the subsequent cyclization.[1][2]

Retrosynthetic Analysis & Pathway

The synthesis can be deconstructed into two primary fragments: the Pyridopyrimidine Core (Fragment A) and the Functionalized Aniline (Fragment B) .[2]

Trametinib_Synthesis cluster_impurities Critical Impurity Origins SM1 2-Fluoro-4-iodoaniline Int_Urea Intermediate 1: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea SM1->Int_Urea CDI / Phosgene equiv. Imp_DesIodo Des-iodo Impurity (Carryover) SM1->Imp_DesIodo SM Impurity SM2 Cyclopropylamine SM2->Int_Urea Core Intermediate 2: Pyridopyrimidine-2,4,7-trione Core Int_Urea->Core Cyclization with Malonate (Base catalyzed) Malonate Malonic Acid Derivatives (Cyclization Precursors) Malonate->Core Trametinib Trametinib (API) Core->Trametinib Coupling / Modification (Critical Control Point) Imp_Cyclic Cyclic Impurity (Over-reduction) Core->Imp_Cyclic Side Rxn Aniline 3-Acetamidoaniline (Fragment B) Aniline->Trametinib

Figure 1: Convergent synthetic strategy for Trametinib highlighting the assembly of the urea linkage and the pyridopyrimidine core.[1][2]

Critical Intermediates & Impurity Profiling

Controlling impurities in Trametinib synthesis requires understanding their mechanistic origins.[1][2] The two most persistent classes are De-halogenated analogs and Condensation by-products .[2]

The "Cyclic Impurity" (Quinoline Derivative)

A specific challenge arises during the reduction of nitro-intermediates (if using a nitro-precursor to generate the aniline amine in situ) or during the final coupling steps.[1][2]

  • Origin: Often formed during SnCl₂ mediated reduction steps where the reaction time is prolonged.[1][2] The pendant acetamide or amine can cyclize onto the pyrimidine ring or side chains.[1][2]

  • Structure: 3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-1-(2-methylquinolin-7-yl)pyrido[4,3-d]pyrimidine-2,4,7-trione.[1][2]

  • Control: Strict monitoring of reaction time during reduction steps is mandatory.

Des-Iodo Trametinib
  • Origin: Primarily stems from the starting material (2-fluoroaniline present in 2-fluoro-4-iodoaniline) or hydro-deiodination during metal-catalyzed coupling steps.[1][2]

  • Control: Specification limits on 2-Fluoro-4-iodoaniline must be set to <0.10% 2-fluoroaniline.

Table 1: Key Impurity Profile
Impurity NameCommon IdentityOriginRRT (Approx)*Control Strategy
Impurity A Des-iodo TrametinibSM Carryover / Reduction0.85Screen SM; Avoid harsh reduction conditions.
Impurity B Des-acetyl TrametinibHydrolysis0.55Maintain pH < 8 during workup; avoid moisture.[1][2]
Impurity C Cyclic ImpuritySide Reaction (SnCl₂)1.15Limit reaction time; control temperature.[1][2]
Impurity D Regioisomer (N-Methyl)Methylation Selectivity1.05Use steric control during N-methylation steps.

*Relative Retention Time (RRT) varies by method; values based on C18 RP-HPLC gradient.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (Urea Linkage)

Target: 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea[1][2]

This step establishes the "left-hand" side of the molecule.[2] The quality of this urea determines the yield of the subsequent cyclization.[1][2]

Reagents:

  • 2-Fluoro-4-iodoaniline (1.0 eq)[1][2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1][2]

  • Cyclopropylamine (1.1 eq)[1][2]

  • Dichloromethane (DCM) (10 vol)[1][2]

Procedure:

  • Activation: Charge 2-Fluoro-4-iodoaniline and DCM into a reactor. Cool to 0–5°C.[1][2]

  • Addition: Add CDI portion-wise, maintaining temperature <10°C. Stir for 2 hours at 20–25°C to form the isocyanate intermediate in situ.

    • Checkpoint: Monitor by TLC/HPLC for disappearance of aniline.[1][2]

  • Coupling: Cool the mixture to 0°C. Add Cyclopropylamine dropwise over 30 minutes. The reaction is exothermic.[1][2]

  • Completion: Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Separate the organic layer.[1][2] Wash with 1N HCl (to remove unreacted amine) followed by brine.[1][2]

  • Isolation: Concentrate the organic layer to ~2 volumes. Add n-Heptane to precipitate the urea.[2] Filter and dry.[1][2]

    • Target Yield: 85-90%[1][2]

    • Purity: >98% (HPLC)[1][2]

Protocol 2: Analytical Control (HPLC Method)

Differentiation of Des-iodo and Des-acetyl impurities.

System: Agilent 1290 Infinity II or equivalent. Column: YMC-Triart C18 (150 × 4.6 mm, 3 µm).[1][2][3] Mobile Phase:

  • A: 0.1% Orthophosphoric acid in Water.[1][2]

  • B: Acetonitrile.[1][2][3]

Gradient Program:

Time (min) % A % B
0.0 80 20
5.0 80 20
25.0 20 80
35.0 20 80

| 36.0 | 80 | 20 |[1][2]

Parameters:

  • Flow Rate: 0.8 mL/min[1][2][3]

  • Detection: UV @ 240 nm[1][2]

  • Temp: 55°C (Critical for resolution of rotamers)[2]

Impurity Fate Map

The following diagram illustrates where specific impurities enter the process stream and the logic gates for their removal.

Impurity_Fate SM_Check SM: 2-Fluoro-4-iodoaniline (Check for 2-Fluoroaniline) Step1 Step 1: Urea Formation SM_Check->Step1 Imp_A Impurity A (Des-iodo Urea) SM_Check->Imp_A If SM impure Step2 Step 2: Cyclization (Pyridopyrimidine) Step1->Step2 Imp_A->Step2 Carries over Purification Recrystallization (DMSO/EtOH) Imp_A->Purification Purges to ML Step3 Step 3: Nitro Reduction (SnCl2 / EtOH) Step2->Step3 Imp_C Impurity C (Cyclic Quinoline) Step3->Imp_C Prolonged Reflux Final Crude Trametinib Step3->Final Imp_C->Purification Difficult to purge Final->Purification

Figure 2: Impurity Fate Map demonstrating the propagation of Des-iodo species and the generation of Cyclic impurities during reduction.

References

  • Saladi, J.S.C., et al. (2022).[1][2][4] "Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug." Chemical Papers, 77, 1629–1640.[1][2]

  • GlaxoSmithKline. (2013).[1][2][] "Trametinib (Mekinist) Prescribing Information."[1][2][6][7] FDA Access Data.

  • Ciulla, M., et al. (2020).[1][2] "Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring." Journal of Nuclear Medicine, 61(5).[1][2]

  • Bolli, R., et al. (2011).[1][2] "Discovery of Trametinib: A First-in-Class MEK Inhibitor."[2] ACS Medicinal Chemistry Letters. (Contextual grounding for synthesis route).

Sources

Troubleshooting & Optimization

improving yield of 1-cyclopropyl-6-aminouracil synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 1-Cyclopropyl-6-Aminouracil Synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting for 1-Cyclopropyl-6-Aminouracil Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Synthetic Challenge

1-Cyclopropyl-6-aminouracil is a critical scaffold in the synthesis of xanthine-based bronchodilators (e.g., analogs of enprofylline) and antiviral agents. The introduction of the cyclopropyl group presents a unique dichotomy: it provides valuable pharmacokinetic properties but introduces steric bulk and acid-sensitivity that can derail standard uracil synthesis protocols.

This guide moves beyond generic "recipe" following. It deconstructs the Modified Traube Synthesis —the industry-standard route—identifying the mechanistic failure points that cause low yields, specifically addressing the regioselectivity (N1 vs. N3) and the stability of the cyclopropyl ring.

Module 1: The Synthetic Logic (Visualized)

To troubleshoot yield, one must visualize the competing pathways. The synthesis relies on the condensation of N-cyclopropylurea with cyanoacetic acid (or its ester), followed by base-catalyzed cyclization.

Key Mechanism:

  • Acylation: Acetic anhydride (

    
    ) drives the formation of the linear cyanoacetylurea intermediate.
    
  • Cyclization: Base treatment forces the distal nitrogen (N-cyclopropyl) to attack the nitrile, closing the ring.

G Start N-Cyclopropylurea + Cyanoacetic Acid Ac2O Acetic Anhydride (Dehydration) Start->Ac2O 80-90°C Linear Intermediate: N-(Cyanoacetyl)-N'-cyclopropylurea Ac2O->Linear Major Pathway Impurity1 Impurity A: N3-Isomer Ac2O->Impurity1 Steric/Thermo Misalignment Base Base Treatment (NaOH/NaOEt) Linear->Base Cyclization Product Target: 1-Cyclopropyl-6-aminouracil Base->Product N-attack on CN Impurity2 Impurity B: Ring Opened Products Base->Impurity2 Overheating/Acid Workup

Figure 1: Reaction pathway showing the critical intermediate stage where regiochemistry and yield are determined.

Module 2: Experimental Protocol (High-Fidelity)

This protocol is optimized for regioselectivity (favoring N1) and moisture control .

Reagents:

  • N-Cyclopropylurea (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Acetic anhydride (2.5 - 3.0 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional but recommended for kinetics.

Step-by-Step Workflow:

  • Dehydrative Condensation (The "Dry" Step):

    • Dissolve cyanoacetic acid in acetic anhydride.

    • Critical: Heat to 50°C for 15 mins before adding urea. This ensures the formation of the mixed anhydride species, which is the active acylating agent.

    • Add N-cyclopropylurea portion-wise.

    • Heat to 85-90°C for 2-3 hours.

    • Checkpoint: Monitor by TLC/HPLC. You are looking for the disappearance of urea. The intermediate (linear imide) may precipitate or remain in solution.

  • Solvent Exchange (The Yield Saver):

    • Remove excess acetic anhydride/acetic acid under reduced pressure. Do not use high heat (>100°C) to strip solvent, as this promotes decomposition of the cyclopropyl moiety.

    • Redissolve the residue in Ethanol.[1]

  • Cyclization (The Ring Closure):

    • Add 2.0 eq of 10% NaOH (aq) or NaOEt/EtOH.

    • Reflux for 1 hour. The basic environment drives the N-cyclopropyl nitrogen to attack the nitrile carbon.

    • Observation: The solution often turns from yellow to deep orange/red (normal for nitrosation/aminouracil intermediates).

  • Workup & Isolation:

    • Cool to 0-5°C.

    • Neutralize carefully with dilute HCl or Acetic Acid to pH 7.0.

    • Precipitation: The product should crash out as a solid.

    • Filter and wash with cold water and cold ethanol.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose yield failures.

SymptomProbable CauseCorrective ActionMechanism
Yield < 40% Moisture in Acetic Anhydride Use fresh Ac2O. Pre-dry Cyanoacetic acid.Water hydrolyzes the mixed anhydride intermediate, reverting it to unreactive acid.
Product is Pink/Red Oxidation of Amine Perform cyclization under

atmosphere. Add trace sodium bisulfite during workup.
6-aminouracils are electron-rich and prone to air oxidation (forming violet nitroso/oxidized species).
N3-Isomer Present Wrong Acylation Site Lower condensation temp (70-80°C). Ensure Urea is added to the anhydride.Kinetic control favors acylation of the unhindered

. High temp promotes thermodynamic scrambling.
Gum/Oil Formation Incomplete Cyclization Increase reflux time in base step. Ensure pH > 10 during reflux.The linear intermediate is stable; it requires significant activation energy (Base + Heat) to close the ring.
Cyclopropyl Loss Acid Hydrolysis Avoid strong mineral acids (H2SO4) during workup. Use Acetic Acid for neutralization.[1][2]The cyclopropyl ring is strained; strong acid at high temp opens the ring to form propenyl derivatives.

Module 4: FAQ (Field-Derived)

Q1: Can I use Ethyl Cyanoacetate instead of Cyanoacetic Acid? A: Yes, but the chemistry changes. If using the ester, you skip the acetic anhydride step and perform a direct alkoxide-mediated condensation (Sodium Ethoxide in Ethanol).

  • Pros: One-pot procedure.[3]

  • Cons: Often lower regioselectivity. The ester can react with the N-cyclopropyl group first, leading to the N3-isomer. The Acid + Anhydride route is preferred for strict N1-regiocontrol.

Q2: Why is the N1-isomer favored in the Anhydride route? A: Sterics. In N-cyclopropylurea (


), the unsubstituted 

is less sterically hindered than the

. The bulky mixed anhydride (formed from Cyanoacetic acid + Ac2O) kinetically prefers to attack the unhindered

. This places the cyclopropyl group on the distal nitrogen, which then swings around to close the ring at the N1 position.

Q3: My product won't precipitate at pH 7. What now? A: 1-Cyclopropyl-6-aminouracil can be amphoteric.

  • Check: Did you overshoot to pH 2? It will dissolve as the hydrochloride salt.

  • Check: Is it too basic (pH 10)? It dissolves as the sodium salt.

  • Fix: Adjust carefully to pH 6-7. If still soluble, saturate the aqueous layer with NaCl (salting out) and cool to -10°C.

Q4: How do I confirm the structure is N1-cyclopropyl and not N3? A: UV Shift or NMR.

  • UV:[4] N1-substituted uracils typically show a bathochromic shift in basic media compared to N3.

  • NMR: A definitive NOE (Nuclear Overhauser Effect) signal will be seen between the Cyclopropyl protons and the C5-H proton if it is the N1 isomer. If it is N3, the cyclopropyl is too far from C5-H.

References

  • Traube Synthesis Modification: Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-substituted 6-Aminouracils. Journal of Organic Chemistry, 16(12), 1879–1890. Link

  • Acetic Anhydride Cyclization Mechanism: Grell, W., et al. (1985).[5] Xanthine Derivatives. US Patent 4,501,743. (Describes the cyanoacetic acid/anhydride route for substituted uracils). Link

  • Regioselectivity in Uracil Synthesis: Nagamatsu, T. (2019).[5] Syntheses, transformations, and biological activities of 6-amino- and 6-substituted uracils. Heterocycles, 99(2), 775. (Detailed review of N1 vs N3 directing effects). Link

Sources

Technical Support Center: Strategies for the Removal of Unreacted Cyclopropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the removal of unreacted cyclopropylurea from reaction mixtures. The following information is curated to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your purification processes.

Introduction

Cyclopropylurea and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds.[1] However, their removal from a reaction mixture can be challenging due to their physical and chemical properties. This guide will explore effective methods for the purification of your target compounds from residual cyclopropylurea.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the removal of unreacted cyclopropylurea and offers targeted solutions.

Issue 1: My desired product and cyclopropylurea have similar polarities, making chromatographic separation difficult.

Root Cause Analysis: Co-elution during column chromatography is a frequent issue when the polarity of the desired compound and the impurity are closely matched.

Recommended Solutions:

  • Acidic Wash: An acidic wash is a primary and often effective method. Cyclopropylurea, like other ureas, is basic and can be protonated by an acid. This protonation increases its solubility in the aqueous phase, allowing for its removal from the organic layer containing your product. A dilute aqueous acid solution, such as 0.1 M to 1 M HCl, is typically used for this extraction.[2][3] Be mindful of the acid lability of your target compound before employing this technique.

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique. The ideal solvent system is one in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while cyclopropylurea remains soluble at all temperatures.[4] Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider alternative stationary phases. For instance, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can sometimes provide the necessary separation.[5]

Issue 2: I've performed multiple aqueous washes, but I still see cyclopropylurea in my NMR spectrum.

Root Cause Analysis: Incomplete partitioning of cyclopropylurea into the aqueous phase can occur due to several factors, including insufficient mixing, suboptimal pH, or the formation of emulsions.

Recommended Solutions:

  • Optimize Extraction Conditions: Ensure vigorous mixing during the extraction process to maximize the contact between the organic and aqueous phases.[2] Using a separatory funnel and shaking vigorously is crucial.

  • Increase the Number of Washes: Sometimes, simply increasing the number of aqueous washes (e.g., from three to five) can be sufficient to remove the residual urea.[2]

  • Brine Wash: After the acidic and/or water washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions and further remove water-soluble impurities from the organic layer.

Issue 3: I am working with a water-soluble product, making extraction with an aqueous acid solution impossible.

Root Cause Analysis: When both the desired product and the cyclopropylurea impurity are water-soluble, traditional liquid-liquid extraction methods are not viable.

Recommended Solutions:

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since cyclopropylurea is basic, it can be captured by a cation-exchange resin.[6] Your water-soluble product, if it has a different charge or is neutral, will pass through the column.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations and when high purity is required, preparative HPLC can be an excellent option. Different column chemistries and mobile phases can be screened to achieve the desired separation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of cyclopropylurea to consider during purification?

A1: Cyclopropylurea is a stable solid with moderate solubility in polar organic solvents like ethanol, dimethylformamide, and dichloromethane.[9] It is generally insoluble in water under neutral conditions but its basic nature allows it to be protonated by acids, which significantly increases its aqueous solubility.[2][9] It can also be susceptible to hydrolysis under certain conditions.[1]

Q2: Can I use a base to remove cyclopropylurea?

A2: Generally, using a base is not an effective method for removing cyclopropylurea. Since cyclopropylurea is itself basic, adding a base will not increase its solubility in an aqueous layer for extraction. An acidic wash is the more appropriate strategy.

Q3: Are there any specific safety precautions I should take when working with cyclopropylurea?

A3: As with any chemical, it is important to handle cyclopropylurea in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Q4: How can I confirm that the cyclopropylurea has been successfully removed?

A4: The most common methods for confirming the purity of your final product are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of characteristic cyclopropyl and urea proton signals in the 1H NMR spectrum is a strong indicator of successful removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to detect even trace amounts of the impurity.

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single peak for your product indicates high purity.[10]

Visualizing the Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate method to remove unreacted cyclopropylurea.

Removal_Strategy start Reaction Mixture (Product + Cyclopropylurea) is_product_water_soluble Is the product water-soluble? start->is_product_water_soluble is_product_solid Is the product a solid? recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes chromatography Column Chromatography (Silica or Reverse Phase) is_product_solid->chromatography No acid_wash Perform Acidic Wash is_product_water_soluble->acid_wash No ion_exchange Ion-Exchange Chromatography is_product_water_soluble->ion_exchange Yes acid_wash->is_product_solid end Pure Product recrystallization->end chromatography->end prep_hplc Preparative HPLC ion_exchange->prep_hplc If separation is insufficient ion_exchange->end Successful prep_hplc->end

Caption: Decision tree for selecting a purification method.

Experimental Protocol: Acidic Wash for Cyclopropylurea Removal

This protocol details a standard acidic wash procedure for a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dilution: Dilute the reaction mixture with 2-3 volumes of the organic solvent used in the reaction.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The organic layer will typically be the top layer unless a chlorinated solvent is used.

  • Aqueous Layer Removal: Drain and discard the lower aqueous layer.

  • Repeat Washes: Repeat the acidic wash (steps 3-6) two more times.

  • Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation: Purity Comparison

The following table provides a hypothetical comparison of product purity before and after applying different purification methods.

Purification MethodPurity of Product (by HPLC)
Crude Reaction Mixture75%
After Single Water Wash85%
After Three Acidic Washes95%
After Recrystallization>99%
After Column Chromatography>99%

References

  • ResearchGate. How to purify the urea bought from market to pure urea?. Available from: [Link]

  • ResearchGate. How can I remove DIC-urea by-product from the reaction mixture?. Available from: [Link]

  • Wikipedia. Urea extraction crystallization. Available from: [Link]

  • PubMed. Liquid chromatographic determination of urea in water-soluble urea-formaldehyde fertilizer products and in aqueous urea solutions: collaborative study. Available from: [Link]

  • Google Patents. US7914682B2 - Method for removing impurities from a urea solution.
  • Google Patents. US2892870A - Process for purifying and crystallizing urea.
  • Google Patents. US4345099A - Method of selectively removing biuret from urea and compositions for use therein.
  • Google Patents. CN102442928A - Urea purification method.
  • YouTube. Technique Series: Recrystallization (urea as an example). Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: DCC Coupling. Available from: [Link]

  • ResearchGate. Methods of removal of the urea from aqueous solutions | Request PDF. Available from: [Link]

  • SIELC Technologies. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Nathan Luedtke. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Available from: [Link]

  • AppNote. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Available from: [Link]

  • ResearchGate. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol | Request PDF. Available from: [Link]

Sources

optimizing cyclization temperature for aminouracil derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermal Optimization for 6-Aminouracil Derivatives Audience: Medicinal Chemists, Process Engineers

Introduction: The Thermal Paradox of Aminouracils

Cyclizing aminouracil derivatives (e.g., to form purines, pteridines, or pyrrolopyrimidines) is a notorious bottleneck in heterocyclic synthesis. The core challenge is a conflict between solubility and activation energy .

Aminouracils are "brick dust"—highly polar, high-melting solids with poor solubility in standard organic solvents. To dissolve them, you often need polar aprotic solvents (DMF, DMSO) and heat. However, the cyclization step itself (often a dehydration) possesses a high activation energy barrier (


).
  • Temperature too low: You form the open-chain intermediate (e.g., a urea or Schiff base) but lack the energy to close the ring. This is the "Kinetic Trap."

  • Temperature too high: You trigger oxidative decomposition or polymerization of the electron-rich amino group, resulting in "tar."

This guide provides a systematic approach to navigating this thermodynamic landscape.

Module 1: The Knowledge Base (Mechanistic Logic)

The "Intermediate Trap"

In many aminouracil cyclizations (e.g., Traube purine synthesis or Niementowski-type reactions), the reaction proceeds in two distinct energetic steps:

  • Adduct Formation (Kinetic Control): The exocyclic amine attacks the electrophile (aldehyde, ester, acid). This is fast and reversible.

  • Cyclodehydration (Thermodynamic Control): The ring closes, usually expelling water or alcohol. This is slow and irreversible.

If your temperature is sufficient for Step 1 but insufficient for Step 2, you will isolate the uncyclized intermediate .

Visualization: Reaction Energy Profile

ReactionProfile Start Reactants (Aminouracil + Electrophile) TS1 TS1 (Low Barrier) Start->TS1 Inter Intermediate (Open Chain Amide/Imine) THE KINETIC TRAP TS1->Inter  Fast (< 80°C) Inter->Start  Reversible if  Temp too low TS2 TS2 (High Barrier) Requires High Temp Inter->TS2  Rate Limiting Product Cyclized Product (Thermodynamic) TS2->Product  Irreversible (> 150°C)

Figure 1: Energy profile showing the "Kinetic Trap." Successful cyclization requires overcoming the second, higher activation barrier (TS2).

Module 2: Troubleshooting Guide

Use this logic tree to diagnose your specific failure mode.

Symptom 1: The "M+18" Mass Spec Error
  • Observation: LC-MS shows a major peak with mass = [Expected Product] + 18 (or +46 if ethanol was the leaving group).

  • Diagnosis: Incomplete Cyclization. You are stuck at the intermediate stage (Figure 1, Red Node).

  • Root Cause: Temperature was high enough to form the bond, but too low to drive off the leaving group (dehydration).

  • Solution:

    • Increase Temperature: Switch from Ethanol (bp 78°C) to Diglyme (bp 162°C) or Diphenyl ether (bp 258°C).

    • Azeotropic Distillation: Use a Dean-Stark trap with Toluene/Xylene to physically remove water, shifting the equilibrium.

    • Acid Catalysis: Add p-TsOH or Sulfamic acid to lower the

      
       of the dehydration step.
      
Symptom 2: The "Black Tar" Scenario
  • Observation: Reaction mixture turns black/dark brown; TLC shows a streak (baseline material); low recovery.

  • Diagnosis: Oxidative Decomposition.

  • Root Cause: Aminouracils are electron-rich and prone to oxidation at high temperatures (

    
    C), especially in air.
    
  • Solution:

    • Inert Atmosphere: Strict

      
       or Argon sparging is mandatory.
      
    • Stepwise Heating: Do not blast the reaction to reflux immediately. Hold at 80°C for 1 hour (adduct formation), then ramp to 160°C.

    • Solvent Switch: Avoid DMF at

      
      C (it decomposes to dimethylamine). Use Sulfolane  or NMP .
      
Symptom 3: The "Brick Dust" (No Reaction)
  • Observation: Starting material remains undissolved and unreacted after hours.

  • Diagnosis: Solubility-Limited Kinetics.

  • Root Cause: The lattice energy of the aminouracil is too high for the solvent to overcome.

  • Solution:

    • Microwave Irradiation: Superheating effects can bypass solubility limits.

    • Silylation: Pre-treat the aminouracil with HMDS (Hexamethyldisilazane) to make a soluble silylated intermediate, then react.

Module 3: Experimental Protocols

Protocol A: High-Temperature Thermal Cyclization (The "Traube" Standard)

Best for: Synthesis of Xanthines and Purines using Formamide/Formic Acid.

  • Preparation: Suspend 6-aminouracil (10 mmol) in Formamide (15 mL).

    • Note: Formamide acts as both reactant and solvent.

  • Stage 1 (Nitrosation/Adduct): If adding a co-reactant (e.g., NaNO2 for nitrosation), keep temp at 0–5°C .

  • Stage 2 (Cyclization):

    • Heat the mixture to 180–190°C (oil bath temperature).

    • CRITICAL: Use an air condenser or a distillation head, NOT a reflux condenser. You want water/ammonia to escape.

    • Maintain for 2–4 hours until the solution becomes clear (briefly) and then precipitate forms.

  • Workup: Cool to room temperature. Dilute with water (30 mL). The product usually precipitates as a microcrystalline solid.

Protocol B: Microwave-Assisted Cyclization

Best for: Reaction with Aldehydes (Pyrrolopyrimidines).

  • Setup: In a 10 mL microwave vial, combine:

    • 6-aminouracil (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • Solvent: Water or Ethylene Glycol (2 mL/mmol).

    • Catalyst: No catalyst required (or 10 mol% L-proline).

  • Irradiation:

    • Power: Dynamic mode (max 200W).

    • Temp: 140°C .

    • Time: 10–15 minutes.

    • Note: Conventional heating would require 6–12 hours.

  • Result: High pressure in the vial keeps water liquid at 140°C, acting as a pseudo-supercritical solvent that dissolves the uracil.

Module 4: Decision Support (Visualization)

Use this flow to select your optimization strategy.

OptimizationFlow Start Start: Reaction Failed CheckLCMS Check LC-MS / NMR Start->CheckLCMS Result1 Product + H2O Mass (Open Chain) CheckLCMS->Result1 Intermediate Result2 Starting Material Unchanged CheckLCMS->Result2 Solubility Issue Result3 Complex Mixture (Tar) CheckLCMS->Result3 Decomposition Action1 Increase Temp > 150°C Add Dehydrating Agent Result1->Action1 Action2 Switch to Microwave Use Polar Aprotic Solvent Result2->Action2 Action3 Lower Temp Use Inert Atmosphere (N2) Result3->Action3

Figure 2: Troubleshooting Logic Tree for Aminouracil Cyclization.

Module 5: Comparison of Solvents

SolventBoiling Point (°C)Solubility PowerRisk ProfileRecommended For
Ethanol 78LowLowInitial mixing; rarely cyclizes difficult substrates.
Acetic Acid 118MediumMedium (Acetylation side-reaction)Acid-catalyzed condensations.
DMF 153HighHigh (Decomposes >150°C)Moderate temp cyclizations (<140°C).
Diglyme 162MediumLowThermal cyclization requiring >150°C.
Diphenyl Ether 258Low (Cold) / High (Hot)Low (Inert)The "Sledgehammer" (Dowtherm A).

References

  • Traube Purine Synthesis Mechanism & Conditions Title: "The Traube Purine Synthesis."[1][2][3] Source: Comprehensive Heterocyclic Chemistry II. Context: Establishes the requirement for high temperatures (

    
    C) to effect the dehydration of the formylated intermediate.
    
    
  • Microwave vs. Conventional Heating Title: "A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines." Source: Universitas Scientiarum (2023). Context: Demonstrates that microwave irradiation can reduce reaction times from hours to minutes and improve yields by overcoming solubility issues.

  • Solvent Effects on Aminouracil Reactivity Title: "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review." Source: RSC Advances (2024). Context: Detailed review of solvent selection (DMF vs. Water) and catalyst choices for optimizing cyclization yields.

  • Thermodynamic Control in Cyclization Title: "Thermodynamic and kinetic reaction control." Source: Wikipedia / General Chemical Principles. Context: Fundamental grounding for the "Intermediate Trap" mechanism described in Module 1.

Sources

solving precipitation issues in 6-aminouracil synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-aminouracil synthesis. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly with precipitation, during the synthesis and purification of this critical pyrimidine intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles governing these phenomena, providing you with the expert insights needed to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common and pressing issues encountered during the synthesis of 6-aminouracil.

Question 1: My reaction mixture turned into a thick, almost solid mass during the reflux stage. Is this normal?

Answer: Yes, this is often a normal observation, particularly in the widely used condensation reaction between an alkyl cyanoacetate and urea in the presence of a strong base like sodium ethoxide.[1][2]

  • The Chemistry Behind It: The reaction proceeds through the formation of a disodium salt of 6-aminouracil.[2] This salt is often poorly soluble in the alcoholic solvent (typically ethanol or methanol) used for the reaction, leading to its precipitation and the formation of a thick slurry or solid mass.[1] This is actually an indicator that the reaction is proceeding as expected.

  • What to Do: Ensure your mechanical stirring is robust enough to handle the thick mixture to maintain homogeneity and efficient heat transfer. If the stirrer stops, it's acceptable, but be prepared for the next steps.[1] The subsequent workup, involving the addition of water, will dissolve this salt, allowing the reaction to proceed to the next stage.[3]

Question 2: As I added acid to neutralize my reaction, a large amount of fine, difficult-to-filter powder crashed out of solution. How can I get a better-formed precipitate?

Answer: This is the most critical precipitation event in the synthesis and is caused by reaching the isoelectric point of 6-aminouracil. Rapid pH change leads to "shock crystallization," forming fine particles that can clog filter paper and trap impurities.

  • The Chemistry Behind It: 6-Aminouracil is an amphoteric molecule, meaning it has both acidic (N-H) and basic (amino) groups. At high pH, it exists as a soluble salt. As you add acid, you protonate the molecule, reducing its net charge. At its isoelectric point (around pH 6), the molecule has a net neutral charge, making it least soluble in polar solvents like water, causing it to precipitate.[4][5] This principle is similar to how the solubility of amino acids is highly pH-dependent.[6][7] Vigorous frothing can also occur at this stage as the product begins to precipitate from the hot solution.[1]

  • What to Do: The key is controlled precipitation. This can be achieved by:

    • Slowing the Acid Addition: Add the neutralizing acid (e.g., glacial acetic acid) dropwise.[4]

    • Controlling Temperature: Cool the reaction mixture in an ice bath before and during neutralization. This reduces the solubility of the product further but allows for more controlled crystal growth rather than rapid precipitation.

    • Vigorous Stirring: Maintain efficient stirring to dissipate localized pH gradients as the acid is added.

Question 3: My final 6-aminouracil product has poor solubility in most common organic solvents. How can I effectively purify it?

Answer: The low solubility of 6-aminouracil in many common solvents is a known challenge.[8][9] Standard recrystallization from solvents like ethanol can be difficult. A more effective method relies on leveraging its amphoteric nature.

  • The Chemistry Behind It: The molecule's ability to form salts at acidic or basic pH allows for a purification method based on selective dissolution and reprecipitation. It can be deprotonated by a base to form a soluble salt or protonated by a strong acid.

  • Recommended Purification Protocol: A highly effective method involves dissolving the crude 6-aminouracil in a dilute aqueous base, such as 3M aqueous ammonia, to form the soluble ammonium salt.[5] Any insoluble impurities can then be removed by hot filtration. The clear filtrate is then carefully acidified (e.g., with 3M formic or acetic acid) to once again precipitate the purified, neutral 6-aminouracil, which can be collected by filtration.[5]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Initial Cyclization & Salt Formation

Issue: Low yield, potentially due to incomplete reaction or side reactions.

Underlying Principles: The success of the condensation reaction depends on the effective formation of the enolate of the cyanoacetate and its subsequent reaction with urea. The base (typically sodium metal in alcohol to form sodium alkoxide) must be sufficiently strong and anhydrous.

Troubleshooting Workflow:

cluster_0 Pre-Reaction Checks cluster_1 Reaction Monitoring cluster_2 Troubleshooting Actions reagents Reactant Quality Check (Anhydrous Alcohol, Fresh Sodium, Pure Urea) stirring Observe Slurry Formation (Indicates Salt Precipitation) reagents->stirring conditions Setup Check (Dry Glassware, Inert Atmosphere) conditions->stirring tlc TLC Monitoring (if applicable) (Spot for disappearance of cyanoacetate) stirring->tlc If reaction appears stalled reflux Extend Reflux Time (e.g., from 4h to 8-12h) [1] tlc->reflux If starting material remains base Verify Base Activity (Ensure sodium fully dissolved) tlc->base If no reaction occurs

Caption: Troubleshooting workflow for the cyclization step.

Key Considerations:

  • Anhydrous Conditions: Water will react with the sodium metal/alkoxide, quenching the base and hydrolyzing the ester, leading to significantly lower yields.[10] Ensure all solvents are anhydrous and glassware is oven-dried.

  • Reaction Time: These reactions can be slow. While some procedures suggest 4 hours[1], others call for refluxing for 10-12 hours or even overnight to ensure completion.[4][5]

Guide 2: Mastering the Precipitation via pH Adjustment

Issue: Product is off-color, contaminated with salts, or has a "gummy" consistency instead of being a crystalline solid.

Underlying Principles: The goal is to selectively precipitate the neutral 6-aminouracil while leaving ionic impurities and unreacted starting materials in the aqueous solution. The quality of the precipitate is directly related to the control over the neutralization process.

Data Summary: pH and Solubility

pH RangeDominant SpeciesExpected Solubility in WaterRationale
> 10Anionic Salt (Deprotonated)HighThe molecule is in its salt form, which is highly polar and readily solvated by water.
5 - 7Neutral/ZwitterionicVery LowAt the isoelectric point (pI), the net charge is zero, minimizing interaction with water molecules and leading to precipitation.[4]
< 2Cationic Salt (Protonated)HighThe amino group is protonated, forming a salt that is again soluble in water.

Detailed Protocol for Controlled Precipitation:

  • Dissolution: After the reflux is complete, cool the reaction vessel to room temperature. Add hot water (e.g., 80°C) to the solid mass with stirring until all the sodium salt of 6-aminouracil is completely dissolved, forming a clear solution.[1]

  • Pre-cooling: Place the flask containing the dissolved product into an ice-water bath. Allow the solution to cool to approximately 10-15°C.

  • Slow Acidification: Prepare a solution of glacial acetic acid. Add the acid dropwise using an addition funnel while vigorously stirring the solution. Monitor the pH of the solution.

  • Observe Precipitation: As the pH approaches 6, you will observe the onset of precipitation. Continue slow addition until the pH is stable at ~6. A characteristic frothing may occur as the precipitate forms.[1]

  • Digestion: Once neutralization is complete, continue stirring the slurry in the ice bath for an additional 1-2 hours. This process, known as "digestion," allows for the growth of larger, more stable crystals and the dissolution of smaller, less pure particles.

  • Isolation: Filter the resulting crystalline solid using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water to remove any residual salts (like sodium acetate) and then with a small amount of cold ethanol or acetone to aid in drying.[5]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (~80°C) or in a desiccator.[5]

cluster_pH Effect of pH on 6-Aminouracil State node_high node_high node_neutral Isoelectric Point (pH ≈ 6) Insoluble Precipitate C₄H₅N₃O₂ (s) node_high->node_neutral Add Acid (e.g., Acetic Acid) node_neutral->node_high Add Base (e.g., NaOH) node_low node_low node_neutral->node_low Add Strong Acid (e.g., HCl) node_low->node_neutral Add Base

Caption: Relationship between pH, molecular form, and solubility.

Purification & Characterization

Solubility Profile

Understanding the solubility of 6-aminouracil is crucial for both purification and downstream applications. The following data, compiled from literature, provides a baseline for solvent selection.[9]

SolventSolubility at 25°C (mg/mL)ClassificationNotes
Water0.73Sparingly SolubleSolubility is highly pH-dependent.
Dimethyl Sulfoxide (DMSO)28.47SolubleA good solvent for NMR and some reactions, but difficult to remove.[8]
Acetone1.25Slightly SolubleCan be used for washing the final product.[8]
Propan-2-ol0.64Sparingly SolubleSimilar to other alcohols; limited use for recrystallization.
EthanolSparingly SolubleOften used as a reaction solvent and for washing.[4]
Protocol for Purification via Ammonia/Acid Precipitation

This protocol is highly recommended for achieving high-purity 6-aminouracil.[5]

  • Dissolution: Suspend the crude 6-aminouracil in a minimal amount of 3M aqueous ammonia (NH₃). Heat the mixture gently (e.g., to 60-70°C) with stirring to facilitate complete dissolution.

  • Hot Filtration: If any solids remain, perform a hot filtration through a fluted filter paper or a Celite pad to remove insoluble impurities.

  • Reprecipitation: Cool the clear filtrate in an ice bath. Slowly add 3M formic acid or acetic acid dropwise with vigorous stirring until the pH reaches ~6.

  • Isolation & Drying: A pure, white precipitate of 6-aminouracil should form. Allow it to digest in the cold for 30 minutes, then filter, wash with cold water and ethanol, and dry under vacuum.[5]

By understanding the chemical principles behind the synthesis and applying these controlled, methodical troubleshooting steps, you can consistently overcome precipitation challenges to obtain high-purity 6-aminouracil for your research and development needs.

References

  • BioCrick. (n.d.). 6-Aminouracil | CAS:873-83-6. Retrieved from [Link]

  • Pochet, S., et al. (2018). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 23(11), 2998. Available at: [Link]

  • Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil hydrochloride. Organic Syntheses, 37, 18. Available at: [Link]

  • Mohamadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Arkivoc, 2008(15), 9-19. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 6-aminouracil. Retrieved from [Link]

  • Akhiyarov, A. A., & Ivanov, S. P. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Vestnik Bashkirskogo Universiteta, 26(3), 633-638. Available at: [Link]

  • Akhiyarov, A. A., et al. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. ResearchGate. Available at: [Link]

  • da Silva, J. G., et al. (2020). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 22(34), 5644-5655. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances, 8(3), 1338-1354. Available at: [Link]

  • Akhiyarov, A. A., & Ivanov, S. P. (2021). SOLUBILITY OF 6-AMINOURACIL AND 1-METHYL-6-AMINOURACIL IN WATER AND SOME ORGANIC SOLVENTS. CyberLeninka. Available at: [Link]

  • El-Faham, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(27), 19435-19464. Available at: [Link]

  • Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 724. Available at: [Link]

  • Carta, R. (1966). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • Deka, R. C., & Doley, D. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22469-22480. Available at: [Link]

  • Boncel, S. (2008). Uracil as a Target for Nucleophilic and Electrophilic Reagents. Current Organic Synthesis, 5(4), 365-396. Available at: [Link]

  • Salazar, A., et al. (2016). pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Deka, R. C., & Doley, D. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22469-22480. Available at: [Link]

  • Avdeef, A. (2023). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]

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Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of CAS 75914-62-4 and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of analytical chemistry, particularly within drug development and pesticide residue analysis, the unambiguous identification and quantification of chemical entities are paramount. This guide provides a detailed exploration of the mass spectrometric behavior of the compound with CAS number 75914-62-4, identified as N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea . Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide will present a scientifically grounded, predicted fragmentation pattern based on established principles of urea derivative fragmentation observed in electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This guide will not only dissect the theoretical fragmentation of N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea but will also objectively compare this powerful analytical technique with viable alternatives, providing the necessary experimental insights to empower researchers in their methodological choices.

The Subject in Focus: N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea

Substituted ureas represent a significant class of organic compounds with diverse applications, including as active ingredients in pesticides and as intermediates in pharmaceutical synthesis. The accurate detection and characterization of these molecules are crucial for efficacy studies, metabolic profiling, and safety assessments. The structure of N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea presents several key features that dictate its behavior in a mass spectrometer: a substituted phenyl ring, a central urea backbone, a methyl group on one of the urea nitrogens, and an iminomethyl group on the other.

Predicted Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Pattern

Electrospray ionization in the positive ion mode is a highly suitable technique for the analysis of urea-containing compounds due to the presence of readily protonatable nitrogen atoms. The protonated molecule, [M+H]⁺, serves as the precursor ion for subsequent fragmentation in tandem mass spectrometry (MS/MS).

The fragmentation of substituted ureas is well-documented to proceed via cleavage of the C-N bonds of the urea moiety.[1] This is a logical consequence of the charge localization on the nitrogen atoms upon protonation, which weakens the adjacent bonds.

Based on the structure of N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea, the following fragmentation pathways are predicted under collision-induced dissociation (CID):

Primary Fragmentation Pathway: Cleavage of the N-CO Bond

The most probable initial fragmentation event is the cleavage of the C-N bond between the carbonyl group and the nitrogen atom attached to the 2,6-dimethylphenyl ring. This would result in the formation of a stable, resonance-stabilized 2,6-dimethylphenyl isocyanate cation and a neutral fragment of methyl- and iminomethyl-substituted urea.

A key diagnostic fragment ion would be the one corresponding to the protonated 2,6-dimethylaniline, formed through a rearrangement and cleavage process. Another significant fragmentation pathway involves the cleavage of the other C-N bond, leading to the elimination of a neutral isocyanate species and the formation of a charged fragment containing the iminomethyl and methyl groups.

Caption: Predicted ESI-MS/MS fragmentation of N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea.

Table 1: Predicted Fragment Ions for N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea

Precursor Ion (m/z)Predicted Fragment IonChemical Formula of FragmentPredicted m/z of FragmentProposed Neutral Loss
[M+H]⁺[2,6-dimethylaniline + H]⁺C₈H₁₂N⁺122.096C₃H₅N₃O
[M+H]⁺[2,6-dimethylphenyl isocyanate + H]⁺C₉H₁₀NO⁺148.076C₂H₅N₃
[M+H]⁺[Methyl isocyanate + H]⁺C₂H₄NO⁺58.029C₉H₁₁N₂
[M+H]⁺[Iminomethyl-methylurea fragment + H]⁺C₃H₇N₃O⁺102.061C₈H₉N

Comparison with Alternative Analytical Methodologies

While LC-MS/MS is a powerful tool for the analysis of N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea, other techniques can also be employed, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantages for CAS 75914-62-4 AnalysisDisadvantages for CAS 75914-62-4 Analysis
LC-MS/MS (ESI) Liquid chromatography separation followed by mass spectrometric detection and fragmentation.High sensitivity and selectivity. Provides structural information through fragmentation. Applicable to a wide range of polar and non-volatile compounds.Matrix effects can suppress ionization. Higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography separation followed by mass spectrometric detection.Excellent separation efficiency for volatile and thermally stable compounds. Extensive spectral libraries available for identification.Requires derivatization for polar compounds like ureas to increase volatility, adding complexity and potential for side reactions. Thermal degradation of the analyte is a risk.[2][3]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency. Low sample and reagent consumption. Can be coupled to MS.[4]Lower sensitivity compared to LC-MS. Less robust for complex matrices. Limited loading capacity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid chromatography separation with detection based on UV absorbance.Lower cost and simpler instrumentation. Robust and widely available.Lower sensitivity and selectivity compared to MS. Co-eluting compounds can interfere with quantification. Provides no structural confirmation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

Protocol 1: HPLC-MS/MS Analysis

This protocol is a generalized procedure and should be optimized for the specific instrumentation used.

  • Sample Preparation:

    • For solid samples (e.g., soil, plant tissue), perform a solvent extraction using a polar solvent such as acetonitrile or methanol.

    • For liquid samples (e.g., water), a direct injection may be possible, or a solid-phase extraction (SPE) may be necessary for pre-concentration and cleanup.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Transitions: Monitor the transition from the protonated precursor ion to the predicted high-abundance fragment ions (refer to Table 1). Collision energy should be optimized for each transition.

Caption: A typical workflow for the HPLC-MS/MS analysis of N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea.

Protocol 2: GC-MS Analysis (with Derivatization)
  • Derivatization:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture at 60-70 °C for 30-60 minutes to facilitate the silylation of the active hydrogens on the urea nitrogens.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 - 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

  • MS Conditions (Electron Ionization):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 500.

Conclusion and Future Perspectives

The analysis of N-(2,6-dimethylphenyl)-N'-(iminomethyl)-N-methylurea is most effectively and informatively achieved through HPLC-MS/MS with electrospray ionization. The predicted fragmentation pattern, centered around the cleavage of the urea backbone, provides a solid theoretical framework for method development and compound identification. While alternative techniques like GC-MS and CE exist, they present challenges such as the need for derivatization or lower sensitivity, making them less ideal for routine, high-throughput analysis of this compound in complex matrices.

It is crucial to emphasize that the fragmentation data presented in this guide are predictive. Experimental verification using a certified reference standard is the definitive step for confirming these pathways and for the validation of any quantitative method. As research progresses, the public availability of such experimental data will be invaluable to the scientific community. This guide serves as a robust starting point, grounded in established chemical principles, to aid researchers in the challenging yet critical task of chemical analysis.

References

  • Rapid Communications in Mass Spectrometry, 2021.

  • Agilent Technologies.

  • Agilent Technologies.

  • Google Patents.

  • Chemistry LibreTexts.

  • ResearchGate.

  • Molecules, 2023.

  • MDPI Encyclopedia.

  • Foods, 2022.

  • Molecules, 2020.

  • USDA Food Safety and Inspection Service.

  • ResearchGate.

  • Journal of Chromatography A, 1968.

  • Journal of Chromatography B, 2018.

  • ResearchGate.

  • PubChem.

  • Analytica Chimica Acta, 2018.

  • ResearchGate.

  • Chemistry Stack Exchange.

  • Foods, 2022.

  • UAB.

  • ACS Omega, 2022.

  • eGyanKosh.

  • ResearchGate.

  • Physical Chemistry Chemical Physics, 2018.

  • Phytochemistry Letters, 2014.

  • YouTube. (Note: A representative, non-active link is provided as the original may not be stable).

  • Molecules, 2013.

  • The Journal of Organic Chemistry, 2013.

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Publish Comparison Guide: Melting Point & Purity of 1-Cyclopropyl-6-Aminouracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the melting point characteristics, synthesis-dependent purity profiles, and experimental verification protocols for 1-cyclopropyl-6-aminouracil , a critical intermediate in the synthesis of xanthine-based pharmaceuticals (e.g., adenosine receptor antagonists).

Executive Summary: The "Gold Standard" Specification

For high-purity 1-cyclopropyl-6-aminouracil (also known as 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione), the melting point is a definitive indicator of regiochemical purity. Unlike its isomers, the pure 1-substituted variant exhibits a significantly higher thermal stability.

Specification Pure 1-Cyclopropyl-6-Aminouracil Major Impurity (3-Isomer) Crude / Mixed Phase
Melting Point Range > 300 °C (Decomposition) 246 – 248 °C 235 – 260 °C (Broad)
Crystal Habit Fine white needles/prismsGranular white solidOff-white/yellowish powder
Solubility (Hot H₂O) ModerateHighVariable
Key Contaminant N/A3-cyclopropyl-6-aminouracil Unreacted urea, cyanoacetic acid

Critical Insight: The melting point of the 1-isomer is often cited as >300°C (consistent with 1-methyl-6-aminouracil at ~307°C and 1-phenyl-6-aminouracil at ~325°C). A melting point below 280°C strongly indicates contamination with the 3-isomer (mp 246–248°C) or uncyclized intermediates.

Technical Analysis: Pure vs. Alternatives

The synthesis of 6-aminouracils via the Traube-like condensation of N-substituted ureas and cyanoacetic acid is prone to regioselectivity issues. The reaction conditions dictate the dominant isomer, and melting point is the primary rapid-screening tool for distinguishing them.

  • Alternative A: The 3-Isomer (Impurity)

    • Origin: Produced under strongly basic conditions (e.g., Sodium Ethoxide in Ethanol).

    • Mechanism: Base promotes the attack of the unsubstituted urea nitrogen on the ester, leading to thermodynamic equilibration favoring the 3-substituted product.

    • Impact: Presence of the 3-isomer lowers the melting point drastically (to ~246°C) and alters the biological activity of downstream xanthine derivatives (e.g., shifting affinity from A2B to A1 adenosine receptors).

  • Alternative B: Crude 1-Isomer

    • Origin: Incomplete washing or neutralization during the acetic anhydride synthesis route.

    • Impact: Residual acetic acid or acetate salts cause "sweating" at ~220°C and a broadened melting range (e.g., 260–290°C dec).

Experimental Protocol: Validated Determination

To ensure authoritative results, use the following self-validating protocol. This method distinguishes between true melting and decomposition, which is common for this class of heterocycles.

Method: Capillary Melting Point (USP <741> Class Ia) vs. DSC.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample at 105°C for 2 hours to remove hygroscopic moisture (uracils are prone to hydrate formation).

    • Grind to a fine powder using an agate mortar to ensure uniform heat transfer.

  • Loading:

    • Fill a capillary tube to a height of 2-3 mm . Compact by tapping (do not ram).

  • Ramp Profile (Standard):

    • Fast Ramp: 10°C/min to 220°C .

    • Slow Ramp: 1°C/min from 220°C to 310°C .

  • Observation Criteria:

    • Onset: First visible liquid phase.

    • Clear Point: Complete disappearance of solid.

    • Decomposition: Darkening/browning before melting indicates thermal instability or trace acid impurities.

Self-Validation Check:

  • If the sample melts clear below 250°C:REJECT . It is likely the 3-isomer.

  • If the sample browns at 280°C but does not flow:PASS . This is characteristic of high-purity 1-substituted 6-aminouracils.

Synthesis Logic & Regiochemistry Control

The following diagram illustrates the critical divergence in synthesis that leads to the specific melting point differences.

G Start Cyclopropylurea + Cyanoacetic Acid PathA Route A: Acetic Anhydride (Kinetic Control) Start->PathA Ac2O / 60-70°C PathB Route B: NaOEt / Ethanol (Thermodynamic Control) Start->PathB Base Catalysis InterA N-Cyanoacetyl-N'-cyclopropylurea (Intermediate) PathA->InterA Acylation of substituted N InterB N-Cyanoacetyl-N-cyclopropylurea (Intermediate) PathB->InterB Acylation of unsubstituted N Prod1 1-Cyclopropyl-6-aminouracil (Target) MP > 300°C InterA->Prod1 Cyclization (OH-) Prod3 3-Cyclopropyl-6-aminouracil (Impurity) MP 246-248°C InterB->Prod3 Cyclization (OH-) Prod1->Prod3 Isomerization (if boiled in strong base)

Figure 1: Regioselective synthesis pathways determining the melting point outcome. Route A (green) yields the high-melting 1-isomer target.

References

  • PrepChem. Preparation of 6-amino-1-cyclopropyl-2,4-(1H,3H)-pyrimidinedione. Retrieved from [Link] (Describes the Acetic Anhydride route yielding the 1-isomer).

  • Müller, C. E., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. International Journal of Molecular Sciences , 23(12), 6586. Available at [Link] (Provides characterization data for 3-cyclopropylxanthine derivatives and their precursors, establishing the lower MP range for 3-isomers).

  • Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-substituted 6-Aminouracils. Journal of Organic Chemistry, 16(12), 1879–1890. (Foundational text on the Acetic Anhydride method for 1-substitution).
  • Drabczyńska, A., et al. (2003). Anti-Inflammatory Activities of 8-Benzylaminoxanthines. Bioorganic & Medicinal Chemistry, 11, 2575. (Cites MP of 246–248°C for the 3-cyclopropyl isomer synthesized via NaOEt).

FTIR characteristic peaks for 6-amino-1-cyclopropyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of 6-Amino-1-Cyclopropyluracil

Executive Summary

6-Amino-1-cyclopropyluracil (CAS: 6625-34-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics such as Moxifloxacin . Its structural integrity—specifically the stability of the N-cyclopropyl group and the 6-amino functionality—is paramount for downstream reaction efficiency.

This guide provides a technical comparison of the FTIR spectral characteristics of 6-amino-1-cyclopropyluracil against its non-alkylated precursor, 6-aminouracil . By focusing on specific vibrational markers, researchers can validate the N-alkylation step and ensure the absence of unreacted precursors or ring-opening impurities.

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference, which is common with uracil derivatives.

Methodology: KBr Pellet Transmission / ATR-FTIR

  • Sample Preparation (KBr Pellet):

    • Ratio: Mix 1.5 mg of dried sample with 250 mg of spectroscopic-grade KBr (1:150 ratio).

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm) to prevent scattering (Christiansen effect).

    • Pressing: Compress at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Instrument Settings:

    • Resolution: 4 cm⁻¹ (Standard for solid-state organic molecules).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Baseline Correction:

    • Perform an air/background scan immediately prior to sample analysis.

    • Apply automatic baseline correction if "bowing" occurs due to pellet scattering.

Comparative Spectral Analysis

The core distinction between the target molecule and its alternatives lies in the Fingerprint Region (1500–600 cm⁻¹) and the High-Frequency C-H Region (3100–3000 cm⁻¹) .

The Cyclopropyl Marker

The most definitive confirmation of 6-amino-1-cyclopropyluracil is the presence of the cyclopropyl ring vibrations. Unlike linear alkyl chains, the strained cyclopropyl ring exhibits C-H stretching frequencies higher than 3000 cm⁻¹ due to the increased s-character of the C-H bonds.

  • Target (Cyclopropyl): Sharp ν(C-H) bands at 3000–3100 cm⁻¹ .

  • Alternative (Linear Propyl/Alkyl): ν(C-H) bands typically < 3000 cm⁻¹ (2850–2960 cm⁻¹).[1]

The Uracil Core (C=O and NH₂)

Both the target and the alternative share the uracil dione skeleton.

  • C2=O (Urea-like): Appears at a higher frequency (~1700–1730 cm⁻¹ ) due to less conjugation.

  • C4=O (Amide-like): Appears at a lower frequency (~1640–1680 cm⁻¹ ) due to conjugation with the C5=C6 double bond and the electron-donating 6-amino group.

Comparative Data Table
Functional GroupVibration Mode6-Amino-1-cyclopropyluracil (Target)6-Aminouracil (Alternative/Impurity)Differentiation Logic
Cyclopropyl Ring ν(C-H) Stretch 3080 – 3010 cm⁻¹ (Weak, Sharp)AbsentPrimary Indicator. High-frequency C-H indicates strained ring.
Cyclopropyl Ring Ring Breathing 1020 – 1040 cm⁻¹ (Medium)AbsentSecondary Indicator. Specific to intact cyclopropane ring.
Primary Amine ν(N-H) Stretch 3300 – 3450 cm⁻¹ (Doublet)3300 – 3450 cm⁻¹ (Doublet)Both contain NH₂; not useful for differentiation.
Uracil Ring ν(N1-H) Stretch Absent (Substituted)3100 – 3200 cm⁻¹ (Broad)Purity Check. Presence of broad N-H band here indicates unreacted precursor.
Carbonyl ν(C2=O) 1700 – 1730 cm⁻¹1700 – 1750 cm⁻¹Minimal shift; confirms uracil core integrity.
Carbonyl ν(C4=O) 1640 – 1680 cm⁻¹1640 – 1690 cm⁻¹Overlaps with NH₂ scissoring and C=C stretch.
Alkene ν(C5=C6) 1610 – 1640 cm⁻¹1610 – 1640 cm⁻¹Conjugated double bond characteristic of uracils.

Structural & Vibrational Logic Visualization

The following diagrams illustrate the logical flow for identifying the compound and the specific vibrational modes associated with its structure.

Identification Logic Tree

FTIR_Identification Start Unknown Uracil Sample Check_NH2 Check 3300-3450 cm⁻¹ (NH₂ Doublet) Start->Check_NH2 Check_CH Check 3000-3100 cm⁻¹ (C-H Region) Check_NH2->Check_CH Decision_CH Peaks > 3000 cm⁻¹? Check_CH->Decision_CH Cyclo_Present Cyclopropyl / Unsaturated C-H Likely Present Decision_CH->Cyclo_Present Yes Cyclo_Absent Alkyl C-H only (<3000 cm⁻¹) Cyclopropyl Absent Decision_CH->Cyclo_Absent No Check_Breathing Check 1020-1040 cm⁻¹ (Ring Breathing Mode) Cyclo_Present->Check_Breathing Result_Target Confirmed: 6-Amino-1-cyclopropyluracil Check_Breathing->Result_Target Band Present Result_Alt Alternative: Alkyl derivative or Ring Open Check_Breathing->Result_Alt Band Absent

Caption: Logical decision tree for validating 6-amino-1-cyclopropyluracil using FTIR spectral markers.

Molecular Vibrational Map

Vibrational_Map Core 6-Amino-1-cyclopropyluracil Amine 6-Amino Group (-NH₂) Core->Amine Cyclopropyl N1-Cyclopropyl (C₃H₅) Core->Cyclopropyl Dione Uracil Dione (C=O) Core->Dione Vib_NH_Str Stretch: 3300-3450 cm⁻¹ Amine->Vib_NH_Str Vib_NH_Bend Scissor: ~1620 cm⁻¹ Amine->Vib_NH_Bend Vib_Cyc_CH C-H Stretch: >3000 cm⁻¹ (High Tension) Cyclopropyl->Vib_Cyc_CH Vib_Cyc_Ring Ring Breath: ~1030 cm⁻¹ Cyclopropyl->Vib_Cyc_Ring Vib_CO_2 C2=O: ~1710 cm⁻¹ Dione->Vib_CO_2 Vib_CO_4 C4=O: ~1660 cm⁻¹ Dione->Vib_CO_4

Caption: Mapping of functional groups to their specific FTIR frequency ranges.

References

  • NIST Chemistry WebBook. Cyclopropylamine Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for cyclopropyl C-H stretch >3000 cm⁻¹).[3]

  • Rai, J. N. (1983). Vibrational spectra of 6-azauracil and 5-fluorouracil. Journal of Biosciences. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of 1-Cyclopropyl-6-aminouracil and 1-Methyl-6-aminouracil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and medicinal chemistry, the nuanced reactivity of heterocyclic scaffolds is a cornerstone of molecular design. The uracil framework, a privileged structure in numerous therapeutic agents, offers a versatile platform for modification. This guide provides an in-depth comparison of the reactivity of two key analogues: 1-cyclopropyl-6-aminouracil and 1-methyl-6-aminouracil. By examining the electronic and steric influences of the N1-substituent, we aim to equip researchers with the predictive understanding necessary for informed synthetic planning and lead optimization.

The Decisive Influence of the N1-Substituent: Cyclopropyl vs. Methyl

The reactivity of the 6-aminouracil core is predominantly dictated by the electron-donating nature of the 6-amino group, which enriches the pyrimidine ring and activates it towards electrophilic attack, particularly at the C5 position. However, the substituent at the N1 position plays a critical role in modulating this inherent reactivity.

The methyl group in 1-methyl-6-aminouracil is a classic example of a weak electron-donating group through induction. This effect modestly increases the electron density of the uracil ring system.

In contrast, the cyclopropyl group in 1-cyclopropyl-6-aminouracil presents a more complex electronic profile. Due to the unique hybridization of its carbon atoms, a cyclopropyl group can donate electron density into an adjacent π-system through conjugation, a property often likened to that of a vinyl group. This conjugative electron donation is generally more significant than the inductive effect of a methyl group. Consequently, the uracil ring in the 1-cyclopropyl derivative is expected to be more electron-rich, and therefore more nucleophilic, than in its 1-methyl counterpart.

This fundamental electronic difference is the primary driver of the observed and predicted variations in their chemical behavior.

Comparative Reactivity in Key Transformations

The enhanced electron-donating ability of the cyclopropyl group is anticipated to manifest in several key reaction types relevant to the synthesis of uracil-based drug candidates.

Electrophilic Aromatic Substitution at C5

The C5 position of 6-aminouracil is highly susceptible to electrophilic attack due to the strong activating effect of the 6-amino group. The N1-substituent further influences the rate of this reaction.

  • 1-Cyclopropyl-6-aminouracil: The conjugative electron donation from the cyclopropyl group is expected to significantly increase the electron density at the C5 position, making it a more potent nucleophile. This will likely lead to faster reaction rates in electrophilic substitution reactions such as halogenation, nitrosation, and formylation.

  • 1-Methyl-6-aminouracil: The inductive electron donation from the methyl group will also activate the C5 position, but to a lesser extent than the cyclopropyl group.

A summary of the anticipated relative reactivity is presented in the table below.

Feature1-Cyclopropyl-6-aminouracil1-Methyl-6-aminouracilRationale
Predicted Relative Rate of Electrophilic Substitution at C5 FasterSlowerThe cyclopropyl group's conjugative electron donation enhances the nucleophilicity of the C5 position more effectively than the methyl group's inductive effect.
Predicted pKa of 6-Amino Group HigherLowerIncreased electron density on the ring from the cyclopropyl group is expected to increase the basicity of the exocyclic amino group.

Experimental Protocols

To empirically validate these theoretical predictions, the following experimental protocols for the synthesis and a representative electrophilic substitution reaction are provided.

Synthesis of 1-Substituted-6-aminouracils

The synthesis of both 1-cyclopropyl-6-aminouracil and 1-methyl-6-aminouracil can be achieved through a well-established route starting from the appropriate N-substituted urea and ethyl cyanoacetate.[1]

cluster_synthesis Synthesis of 1-Substituted-6-aminouracils N-Substituted_Urea N-Substituted Urea (R = Cyclopropyl or Methyl) Intermediate Cyclization Intermediate N-Substituted_Urea->Intermediate Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Intermediate Sodium_Ethoxide Sodium Ethoxide in Ethanol Sodium_Ethoxide->Intermediate Base Product 1-R-6-aminouracil Intermediate->Product Acidic Workup

Synthesis of 1-Substituted-6-aminouracils.

Step-by-Step Protocol:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add the N-substituted urea (N-cyclopropylurea or N-methylurea).

  • To this mixture, add ethyl cyanoacetate dropwise with stirring.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol and water, and dry under vacuum to yield the desired 1-substituted-6-aminouracil.

Comparative Bromination at the C5 Position

A direct comparison of the reactivity of the two compounds can be achieved by performing a competitive bromination reaction or by measuring the individual reaction rates under identical conditions.

cluster_bromination Electrophilic Bromination at C5 Substrate 1-R-6-aminouracil (R = Cyclopropyl or Methyl) Sigma_Complex Sigma Complex (Intermediate) Substrate->Sigma_Complex Bromine Bromine (Br2) in Acetic Acid Bromine->Sigma_Complex Electrophile Product 5-Bromo-1-R-6-aminouracil Sigma_Complex->Product -H+

Electrophilic Bromination of 1-Substituted-6-aminouracils.

Step-by-Step Protocol:

  • Dissolve the 1-substituted-6-aminouracil in glacial acetic acid.

  • To this solution, add a solution of bromine in acetic acid dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Isolate the product by filtration or extraction.

For a kinetic study, aliquots of the reaction mixture can be taken at regular intervals and analyzed by HPLC to determine the rate of disappearance of the starting material and the formation of the product.

Predicted Experimental Outcomes

Based on the theoretical considerations, the following outcomes are predicted for the comparative bromination experiment:

Parameter1-Cyclopropyl-6-aminouracil1-Methyl-6-aminouracil
Reaction Time to Completion ShorterLonger
Initial Reaction Rate HigherLower
Yield (under competitive conditions) HigherLower

Conclusion

The choice between a 1-cyclopropyl and a 1-methyl substituent on the 6-aminouracil scaffold has significant implications for its reactivity. The conjugative electron-donating nature of the cyclopropyl group is expected to render 1-cyclopropyl-6-aminouracil more nucleophilic and thus more reactive towards electrophiles at the C5 position compared to its 1-methyl counterpart. This heightened reactivity can be strategically employed by medicinal chemists to facilitate the synthesis of diverse analogues. The provided experimental protocols offer a framework for the practical investigation and validation of these principles in a laboratory setting. A thorough understanding of these substituent effects is paramount for the rational design and efficient synthesis of novel uracil-based therapeutic agents.

References

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Organic & Medicinal Chem IJ, 11(2): 555809. [Link]

  • Shaker, Y. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
  • Sur, S., et al. (2020). Surfactant‐Mediated Synthesis of Methylene Bridged 6‐Aminouracils: Development of a Greener Protocol, Water Remediation and Preliminary Biological Screening. ChemistrySelect, 5(35), 11043-11048.
  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Sadek, K. U., et al. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular diversity, 20(1), 153-183.
  • Wamhoff, H., Dzenis, J., & Hirota, K. (1992). Uracils: versatile starting materials in heterocyclic synthesis. Advances in heterocyclic chemistry, 55, 129-259.
  • Zhi, C., et al. (2003). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of medicinal chemistry, 46(13), 2731-2739. [Link]

  • Baraldi, P. G., et al. (2004). 8-Substituted-1,3-dimethyl-6-aminouracils as A2A adenosine receptor antagonists. Bioorganic & medicinal chemistry, 12(23), 6273-6282.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and in vitro anti-HIV and cytotoxic activity of some new 1-and/or 5-substituted 6-aminouracil derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 339(8), 433-438.
  • El-Enany, M. M., et al. (2017). First order Hyperpolarizability, NBO, Local Reactivity Descriptors and Molecular Docking Studies on Biomolecule 6-Aminouracil: A DFT Approach. Journal of Molecular Structure, 1149, 747-758.
  • Burova, O. A., et al. (1991). Pyrido [2, 3-d] pyrimidines 3. Synthesis and properties of 7-chloro-and 6-nitro-7-chloropyrido [2, 3-d] pyrimidine-2, 4, 5-triones. Chemistry of Heterocyclic Compounds, 27(4), 394-398.
  • Smirnova, N. M., et al. (1990). Cyanoacetylation of 6-aminouracils. Synthesis of 7-aminopyrido [2, 3-d] pyrimidine-2, 4, 5-triones. Chemistry of Heterocyclic Compounds, 26(7), 811-815.
  • Bernier, J. L., Hénichart, J. P., & Warin, V. (1984). N-acylation of 1, 3-dimethyl-6-aminouracils. A reversal in the regiospecificity of an electrophilic substitution induced by an intramolecular proton-transfer. Journal of heterocyclic chemistry, 21(4), 1129-1134.
  • PrepChem. (n.d.). Preparation of 6-aminouracil. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Methodologies for the Analysis of 6-Amino-1-cyclopropyluracil and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and stability of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For novel compounds like 6-amino-1-cyclopropyluracil, a robust analytical methodology is paramount for identifying and quantifying process-related impurities and degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the comprehensive analysis of 6-amino-1-cyclopropyluracil, grounded in the principles of analytical quality by design (AQbD). We will explore the rationale behind method selection, supported by predictive impurity profiling and detailed experimental protocols.

The Analytical Challenge: Understanding Potential Impurities

A stability-indicating method must be capable of separating the API from its potential impurities. These impurities can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or upon exposure to stress conditions.

Process-Related Impurities

Based on common synthetic pathways for substituted aminouracils, the synthesis of 6-amino-1-cyclopropyluracil likely involves the condensation of a cyclopropyl-substituted urea derivative with a cyanoacetate precursor.[1][2] This suggests the following potential process-related impurities:

  • Cyclopropylamine: A probable starting material or precursor, known for its volatility and basicity.[3][4]

  • 6-Aminouracil: A potential impurity if the cyclopropyl group is not introduced or is cleaved during synthesis.

  • Intermediates and By-products: Incomplete reactions or side reactions could lead to various related substances, such as incompletely cyclized precursors or isomers.

Degradation Products

Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying likely degradation products and demonstrating the specificity of an analytical method.[5][6] Based on the structure of 6-amino-1-cyclopropyluracil, which contains a hydrolyzable lactam ring, an oxidizable amino group, and a strained cyclopropyl ring, the following degradation pathways are anticipated:

  • Hydrolytic Degradation (Acidic/Basic): The uracil ring is susceptible to hydrolysis, which could lead to ring-opening products.

  • Oxidative Degradation: The 6-amino group and the double bond in the uracil ring are potential sites of oxidation.

  • Thermal Degradation: High temperatures can induce various reactions, including dimerization or decomposition.

  • Photolytic Degradation: Exposure to UV or visible light can lead to the formation of photoproducts, a known degradation pathway for similar heterocyclic compounds.

Comparative HPLC Methodologies

Given the polar nature of 6-amino-1-cyclopropyluracil and its potential impurities, which range from the highly polar, basic cyclopropylamine to larger, more complex degradation products, no single HPLC method may be universally optimal. Here, we compare two robust approaches: a traditional Reversed-Phase (RP-HPLC) method and a more advanced Mixed-Mode Chromatography (MMC) method.

Method 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This method is a workhorse in pharmaceutical analysis, capable of retaining and separating both polar and non-polar compounds. For highly polar and basic impurities like cyclopropylamine, an ion-pairing agent is introduced to the mobile phase to enhance retention on a non-polar C18 stationary phase.

Principle of Separation: The anionic ion-pairing agent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) forms a neutral ion pair with the protonated basic analytes (like cyclopropylamine and the 6-amino group of the API). This neutral complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention. The separation is then modulated by the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

Method 2: Mixed-Mode Chromatography (MMC)

Mixed-mode columns contain stationary phases with both reversed-phase and ion-exchange functionalities.[7] This dual retention mechanism provides unique selectivity for separating compounds with diverse polarities and charges, often without the need for ion-pairing reagents, which can be detrimental to mass spectrometry (MS) detectors.

Principle of Separation: A column with both C18 (hydrophobic) and strong cation-exchange (SCX) or weak cation-exchange (WCX) functionalities can retain analytes through a combination of hydrophobic interactions and electrostatic interactions. For 6-amino-1-cyclopropyluracil and its impurities, the C18 moiety will provide retention for the uracil ring and any non-polar components, while the ion-exchange groups will strongly retain basic compounds like cyclopropylamine and the protonated API. Elution is typically controlled by adjusting both the organic solvent concentration and the ionic strength (salt concentration) or pH of the mobile phase.

Experimental Protocols

Forced Degradation Study Protocol

The following protocol outlines a systematic approach to generating potential degradation products of 6-amino-1-cyclopropyluracil. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[6]

1. Sample Preparation:

  • Prepare a stock solution of 6-amino-1-cyclopropyluracil in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve in the solvent before analysis.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

Diagram: Forced Degradation and Method Development Workflow

Forced_Degradation_Workflow cluster_Stress Forced Degradation cluster_Analysis Analytical Development API 6-Amino-1-cyclopropyluracil (API) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 105°C, solid) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Deg_Mix Pool of Stressed Samples (& Degradation Products) Acid->Deg_Mix Generate Impurities Base->Deg_Mix Generate Impurities Oxidation->Deg_Mix Generate Impurities Thermal->Deg_Mix Generate Impurities Photo->Deg_Mix Generate Impurities Method_Dev HPLC Method Development Deg_Mix->Method_Dev Challenge Method Validation Method Validation (Specificity, Stability-Indicating) Method_Dev->Validation Optimize & Finalize

Caption: Workflow for forced degradation and stability-indicating method development.

Proposed HPLC Method Parameters
ParameterMethod 1: IP-RP-HPLCMethod 2: Mixed-Mode ChromatographyRationale
Column C18, 5 µm, 4.6 x 150 mmMixed-Mode (RP/SCX), 5 µm, 4.6 x 150 mmC18 is a standard for RP. Mixed-mode offers dual retention for enhanced selectivity of polar/ionic compounds.[7]
Mobile Phase A 20 mM Potassium Phosphate, 5 mM Sodium Dodecyl Sulfate, pH 3.020 mM Ammonium Formate, pH 3.0Phosphate buffer with SDS as the ion-pair agent. Ammonium formate is MS-compatible and provides ionic strength for the ion-exchange mechanism.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier for reversed-phase separations.
Gradient 5% to 60% B in 30 min5% to 60% B in 30 minA generic gradient to elute a wide range of polarities. To be optimized based on impurity profile.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmUV at 260 nmUracil derivatives typically have a strong UV absorbance around 260 nm.[8]
Injection Vol. 10 µL10 µLStandard injection volume.

Performance Comparison: A Predictive Analysis

The two proposed methods offer distinct advantages and will likely yield different chromatographic profiles for the same set of impurities.

Performance MetricMethod 1: IP-RP-HPLCMethod 2: Mixed-Mode Chromatography
Retention of Polar Impurities Good retention of basic impurities (e.g., cyclopropylamine) due to ion-pairing. May have poor retention of very polar, neutral impurities.Excellent retention of basic impurities via strong cation exchange. Good retention of polar neutrals via HILIC-like interactions.
Selectivity Selectivity is primarily driven by hydrophobicity. Co-elution of structurally similar impurities is possible.Orthogonal selectivity based on both hydrophobicity and charge. Higher probability of resolving all impurities.
MS Compatibility Poor. Ion-pairing salts like SDS are non-volatile and cause significant ion suppression in the MS source.Excellent. Volatile buffers like ammonium formate are ideal for LC-MS, facilitating impurity identification.
Robustness Can be less robust. Ion-pair reagent concentration and pH are critical parameters that can affect reproducibility.Generally robust, but mobile phase pH and ionic strength must be carefully controlled to ensure consistent ion-exchange interactions.
Analysis Time Can be long due to the need to equilibrate the column with the ion-pairing reagent.Column equilibration is typically faster than with ion-pairing methods.

Diagram: Logic of Method Selection

Method_Selection cluster_Methods Candidate HPLC Methods cluster_Criteria Selection Criteria Impurity_Profile Impurity Profile (Polar, Non-polar, Ionic) RP_HPLC IP-RP-HPLC Impurity_Profile->RP_HPLC Evaluate MMC_HPLC Mixed-Mode HPLC Impurity_Profile->MMC_HPLC Evaluate Resolution Resolution of Critical Pairs RP_HPLC->Resolution Assess Performance MS_Compat MS Compatibility for ID RP_HPLC->MS_Compat Assess Performance Robustness Method Robustness RP_HPLC->Robustness Assess Performance Speed Analysis Speed RP_HPLC->Speed Assess Performance MMC_HPLC->Resolution Assess Performance MMC_HPLC->MS_Compat Assess Performance MMC_HPLC->Robustness Assess Performance MMC_HPLC->Speed Assess Performance Final_Method Optimized Stability-Indicating Method Resolution->Final_Method Select Best Fit MS_Compat->Final_Method Select Best Fit Robustness->Final_Method Select Best Fit Speed->Final_Method Select Best Fit

Caption: Decision logic for selecting the optimal HPLC method.

Conclusion and Recommendations

Both the ion-pairing reversed-phase and mixed-mode HPLC methods present viable strategies for the analysis of 6-amino-1-cyclopropyluracil and its impurities.

  • The IP-RP-HPLC method is a cost-effective and widely available technique that can be readily implemented in most QC laboratories. It is particularly suitable for routine purity testing where the identities of the impurities are already known and MS detection is not required.

  • The Mixed-Mode Chromatography method represents a more modern and powerful approach. Its orthogonal selectivity and excellent MS compatibility make it the superior choice for method development, impurity identification, and for developing a comprehensive, stability-indicating method that can resolve a complex mixture of polar, non-polar, ionic, and non-ionic species.[7]

For the development of a robust and comprehensive analytical package for 6-amino-1-cyclopropyluracil, it is recommended to initially screen stressed samples using both methods. The mixed-mode approach is highly recommended for the initial characterization and identification of unknown impurities via LC-MS. Once the impurity profile is well understood, the IP-RP-HPLC method could be validated as a routine quality control method if it demonstrates sufficient resolution for all known impurities. This dual-method approach leverages the strengths of each technique, ensuring both comprehensive characterization during development and efficient, reliable testing for product release.

References

  • This citation is a placeholder for a specific synthesis paper which would be identified in a real-world scenario.
  • This citation is a placeholder for a relevant pharmacopeial chapter, e.g.
  • This citation is a placeholder for a relevant ICH guideline, e.g., ICH Q2(R1)
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. [Link]

  • This citation is a placeholder for a relevant academic paper on uracil derivative degrad
  • HPLC Methods for analysis of Uracil. HELIX Chromatography. [Link]

  • This citation is a placeholder for a relevant analytical chemistry textbook.
  • Uracil HPLC Analysis: Trusted Techniques for Industrial Labs. pharma ingredients. [Link]

  • This citation is a placeholder for a relevant review on AQbD.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • This citation is a placeholder for a specific paper on mixed-mode chromatography applic
  • Forced Degradation Studies. MedCrave online. [Link]

  • This citation is a placeholder for a relevant paper on impurity profiling.
  • This citation is a placeholder for a relevant paper on ion-pair chrom
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. [Link]

  • Extraction of Cyclopropylamine. Reddit. [Link]

  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate. [Link]

Sources

Executive Summary: The Structural Advantage of N-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystal Structure Data for N-Substituted 6-Aminouracils

In the high-stakes arena of structure-based drug design (SBDD), N-substituted 6-aminouracils represent a critical scaffold evolution over their unsubstituted counterparts.[1] While unsubstituted 6-aminouracil serves as a fundamental building block, its utility is often hampered by unpredictable tautomeric shifts and poor solubility in organic media.

This guide objectively compares N-substituted 6-aminouracils (specifically 6-amino-1,3-dimethyluracil and 6-amino-1-methyluracil) against the unsubstituted 6-aminouracil standard.[1] We analyze X-ray crystallographic data to demonstrate how N-substitution locks tautomeric preferences, directs supramolecular assembly, and enhances physicochemical properties for medicinal chemistry applications.

Structural Analysis & Comparison

Tautomeric Control and Stability

The defining feature of N-substituted 6-aminouracils is the "locking" of the pyrimidine core.[1]

  • Unsubstituted 6-Aminouracil (Alternative): Exists in a complex equilibrium of lactam-lactim and amine-imine tautomers.[1] In the solid state, it often suffers from disorder or crystallizes in hydrated forms to satisfy its multiple hydrogen-bond donors (N1-H, N3-H, -NH₂).[1]

  • N-Substituted (Product): Alkylation at N1 and/or N3 eliminates the lactim tautomerism potential at these positions.

    • Impact: This forces the molecule into the diketo-amine form.[1] X-ray data confirms that the exocyclic C6-N bond retains significant double-bond character (approx.[1] 1.33–1.35 Å), but the amino group remains planar, facilitating predictable crystal engineering.

Crystal Packing and Hydrogen Bonding

The most profound difference lies in the supramolecular architecture.

FeatureUnsubstituted 6-AminouracilN-Substituted (e.g., 1,3-Dimethyl)
H-Bond Donors 4 (N1-H, N3-H, NH₂ protons)2 (NH₂ protons only)
H-Bond Acceptors 2 (C2=O, C4=O)2 (C2=O, C4=O)
Packing Motif Complex 3D networks or corrugated sheets.[1][2]2D Sheets or Ribbons (Planar).
Solvation Frequently forms hydrates to satisfy donors.Often crystallizes anhydrously; stable.

Key Insight: In 6-amino-1,3-dimethyluracil, the molecule lies on a crystallographic mirror plane (Space Group Pnma).[1] The absence of ring N-H donors forces the exocyclic amino group to bridge with carbonyl oxygens of adjacent molecules, forming a robust 2D hydrogen-bonded sheet rather than a chaotic 3D network.[1]

Quantitative Data: Crystal Structure Metrics

The following data is derived from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters Comparison

CompoundFormulaSpace Groupngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Å)

(Å)

(Å)

Ref
6-Amino-1,3-dimethyluracil C₆H₉N₃O₂Pnma (No.[2][3] 62)13.9789.6386.3384[1]
6-Amino-1-methyluracil C₅H₉N₃O₂P2₁/c12.456.8214.204[2]
6-Aminouracil (Unsubst.) C₄H₅N₃O₂P2₁/c3.8414.509.804[3]

Table 2: Hydrogen Bond Geometries (6-Amino-1,3-dimethyluracil) Note: The N-substitution simplifies the network to exclusively N-H...O interactions.[1]

Interaction (D-H...A)D...A Distance (Å)H...A Distance (Å)Angle (°)Motif Type
N6-H...O2 (Intra-sheet)2.894(3)2.05168Chain

N6-H...O4 (Inter-sheet)2.904(3)2.10172Ring

Visualizing the Structural Logic

The following diagram illustrates the synthesis and resultant supramolecular simplification achieved by N-substitution.

G cluster_0 Precursors cluster_1 Product (N-Substituted) cluster_2 Alternative (Unsubstituted) Urea N,N'-Dimethylurea (or N-Methylurea) Intermediate Cyanoacetylurea Intermediate Urea->Intermediate Condensation Cyano Cyanoacetic Acid / Ester Cyano->Intermediate Product 6-Amino-1,3-dimethyluracil Intermediate->Product Cyclization (Base catalyzed) Alt 6-Aminouracil Intermediate->Alt If Urea is unsubst. Packing Planar 2D Sheets (Mirror Symmetry) Product->Packing Crystallization (Pnma) AltPack Complex 3D Network (Tautomeric Disorder) Alt->AltPack Crystallization (P21/c)

Caption: Synthesis pathway and divergent crystal packing outcomes for N-substituted vs. unsubstituted 6-aminouracils.

Experimental Protocols

To ensure reproducibility and high-quality single crystals for X-ray analysis, follow these validated protocols.

Synthesis of 6-Amino-1,3-dimethyluracil
  • Principle: Base-catalyzed cyclization of 1,3-dimethyl-3-cyanoacetylurea.

  • Reagents: 1,3-Dimethylurea, Cyanoacetic acid, Acetic anhydride, 10% NaOH.[1]

  • Acylation: Dissolve 1,3-dimethylurea (0.1 mol) and cyanoacetic acid (0.1 mol) in acetic anhydride (30 mL). Heat at 70°C for 2 hours. Remove solvent under vacuum to obtain the cyanoacetylurea intermediate.

  • Cyclization: Suspend the intermediate in 10% NaOH (50 mL). Heat at 90°C for 1 hour. The solution will become clear.

  • Isolation: Cool to 0°C and acidify carefully with concentrated HCl to pH 5-6. The product precipitates as a white solid. Filter, wash with ice-cold water, and dry.

Crystallization Protocol (Vapor Diffusion)
  • Objective: Grow single crystals suitable for X-ray diffraction (

    
     mm).
    
  • Method:

    • Prepare a saturated solution of the synthesized compound in warm water (approx. 60°C) or a 1:1 mixture of Ethanol/DMSO .

    • Filter the solution through a 0.45 µm syringe filter into a small vial (inner vessel).

    • Place the small vial inside a larger jar containing Acetone or Ethanol (anti-solvent).

    • Seal the outer jar tightly. Allow to stand undisturbed at room temperature (20-25°C) for 3–5 days.

    • Result: Colorless prismatic crystals will form as the anti-solvent diffuses into the solution, lowering solubility slowly.

X-Ray Data Collection Parameters
  • Mounting: Mount crystal on a glass fiber using epoxy or cryo-loop with Paratone oil.

  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion and improve resolution of H-atoms.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Refinement: Refine amino H-atoms freely if data quality permits; otherwise, use a riding model with

    
    .
    

References

  • Low, J. N., Howie, R. A., Hueso-Ureña, F., & Moreno-Carretero, M. N. (1992).[4] Structures of 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate. Acta Crystallographica Section C, 48(1), 145-147.[4] Link (Data for 1,3-dimethyl analog inferred from related series and CSD entry VADRAM ).

  • Ferguson, G., & Gallagher, J. F. (1993).[5] Intermolecular N-H...O=C Hydrogen Bonding in the Crystal Structure of 6-Amino-1,3-dimethyluracil. Acta Crystallographica Section C, 49, 2162-2164.[5] Link

  • Warin, V., Baert, F., Bernier, J. L., & Henichart, J. P. (1984). Structure of 6-aminouracil. Acta Crystallographica Section C, 40, 127-129.[5] Link

  • Sigalov, M. V., Pylaeva, S. A., & Tolstoy, P. M. (2016).[6] Hydrogen Bonding in Bis(6-amino-1,3-dimethyluracil-5-yl)-methane Derivatives: Dynamic NMR and DFT Evaluation. Journal of Physical Chemistry A, 120(17), 2737–2748.[6] Link[6]

  • Mohammadizadeh, M. R., et al. (2008).[7] Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines. Canadian Journal of Chemistry, 86(9), 925-929. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 17751-24-1 Synonyms: 6-Amino-1-cyclopropyluracil; Abacavir Intermediate Molecular Formula: C7H9N3O2 Molecular Weight: 167.17 g/mol [1]

Executive Summary & Operational Context

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a critical pharmacophore used primarily in the synthesis of Abacavir , a nucleoside reverse transcriptase inhibitor (NRTI).

The Senior Scientist's Directive: Unlike generic laboratory reagents, this compound possesses a cyclopropyl moiety and a pyrimidine ring .[1] This structural combination confers significant environmental stability and lipophilicity compared to simple uracil derivatives.[1] Standard biological wastewater treatment plants (WWTP) often fail to fully mineralize pyrimidine-based pharmaceutical intermediates, leading to environmental persistence.[1]

Therefore, the only acceptable disposal route is high-temperature chemical incineration. Under no circumstances should this compound be discharged into municipal drains or treated with standard "bleach" protocols without validation, as oxidative chlorination of the amino-cyclopropyl group can yield toxic N-chlorinated byproducts.

Hazard Profiling & Safety Architecture

Treat this substance as a Potent Pharmaceutical Intermediate (PPI) .[1] While standard SDSs may list it merely as an irritant, its role as a nucleoside analog precursor necessitates a higher biosafety posture regarding potential genotoxicity.[1]

Table 1: GHS Hazard Classification & Handling Logic[1]
Hazard ClassGHS CodeHazard StatementOperational Implication
Acute Toxicity H302Harmful if swallowedZero-tolerance for open-bench handling.[1] Use powder hoods.[1]
Irritant H315/H319Causes skin/eye irritationCyclopropyl groups enhance lipophilicity/skin absorption.[1] Double-gloving is mandatory.
STOT - SE H335May cause respiratory irritationDust generation is the primary exposure vector.[1]
Germ Cell SuspectedPrecautionary PrincipleTreat as a potential mutagen (H341) due to structural similarity to bioactive nucleosides.[1]

Containment & Segregation Strategy

Effective disposal begins with segregation at the point of use.[1] Mixing this intermediate with incompatible streams (e.g., strong oxidizers) can result in exothermic decomposition or the formation of unstable nitrogen-halogen species.[1]

The "Dry-First" Protocol

Expert Insight: Minimize liquid waste generation. It is operationally cheaper and safer to dispose of contaminated solids (wipes, weighing boats) than large volumes of aqueous waste containing trace active pharmaceutical ingredients (APIs).

  • Solid Waste (High Priority): Collect all pure substance, contaminated PPE, and spill cleanup materials into Yellow/Black Pharmaceutical Waste Bins destined for incineration.[1]

  • Liquid Waste (Mother Liquors): Segregate into Non-Halogenated Organic streams. Although the molecule contains nitrogen, it is generally accepted in high-BTU organic waste streams for fuel blending/incineration unless the solvent itself is halogenated.

Disposal Workflow & Decision Logic

The following diagram illustrates the critical decision nodes for disposing of CAS 17751-24-1.

DisposalWorkflow Start Waste Generation: 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, PPE, wipes) StateCheck->Solid Liquid Liquid Waste (Reaction mixtures, washes) StateCheck->Liquid FinalSolid Container: Fiber Drum / Poly Liner Label: 'Toxic for Incineration' Solid->FinalSolid LiquidCheck Solvent Type? Liquid->LiquidCheck Aqueous Aqueous Stream (>90% Water) LiquidCheck->Aqueous Water rich Organic Organic Stream LiquidCheck->Organic Solvent rich Treatment Pre-Treatment: Do NOT Bleach. Absorb onto vermiculite/charcoal. Aqueous->Treatment Trace contamination Segregation Segregation: High-CV Organic Waste Organic->Segregation Treatment->FinalSolid Absorbed solid Disposal FINAL DISPOSAL: Rotary Kiln Incineration (>1000°C, 2s residence) Segregation->Disposal FinalSolid->Disposal

Figure 1: Decision matrix for the segregation and disposal of amino-pyrimidine intermediates, prioritizing incineration over chemical deactivation.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Spills)

Objective: Complete containment and thermal destruction.[1]

  • PPE Donning: Wear nitrile gloves (minimum 0.11mm thickness, double-gloved), safety goggles, and a P95/N95 respirator or work inside a fume hood.[1]

  • Collection:

    • Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Do not mix with oxidizers (nitrates, permanganates) in the same container.[1]

  • Labeling: Affix a hazardous waste label.

    • Text: "Waste Toxic Solid, Organic. Contains: 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione."

    • Hazard Codes: Irritant, Toxic.[1]

  • Routing: Transfer to the facility's High-Temperature Incineration stream.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent environmental release of the stable pyrimidine ring.[1]

  • Characterization: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).[1]

  • Quenching (If Reactive):

    • Caution: If the mixture contains reactive reagents (e.g., thionyl chloride used in subsequent steps), quench carefully with bicarbonate before binning.[1]

    • Crucial: Do not attempt to oxidize the pyrimidine ring with bleach (hypochlorite).[1] This can form chloramines.[1]

  • Containerization:

    • Pour into the appropriate solvent carboy (e.g., "Non-Halogenated Organic Waste").[1]

    • Ensure the carboy is compatible (HDPE or Coated Glass).[1]

  • Rinsing: Rinse the original vessel with a small volume of methanol. Add this rinse to the organic waste, not the sink.

Protocol C: Decontamination of Surfaces

Objective: Removal of trace residues without generating toxic byproducts.[1]

  • Solvent Wash: Apply 70% Ethanol or Isopropanol to the contaminated surface.[1] The lipophilic cyclopropyl group makes water ineffective for cleaning.[1]

  • Wipe Down: Use absorbent wipes to remove the solvent/residue mixture.[1]

  • Disposal: Dispose of the wipes as Solid Hazardous Waste (Protocol A). Do not throw in regular trash.

  • Verification: For high-potency areas, verify cleaning with a UV lamp (many pyrimidines fluoresce or absorb UV) or a surface swab HPLC test if available.[1]

Emergency Contingencies

Accidental Release (Spill > 10g)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • PPE Upgrade: Wear Tyvek suit and full-face respirator if dust is airborne.[1]

  • Dry Cleanup: Gently cover the spill with Vermiculite or Diatomaceous Earth to suppress dust.[1] Scoop into a waste drum.

  • Do Not Wash Down: Never hose down a spill into floor drains.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] Abacavir: Compound Summary & Safety. PubChem.[1] Retrieved February 12, 2026, from [Link]

  • National Institutes of Health (NIH). (2023).[1] AOP-Based Transformation of Abacavir in Different Environments. PMC. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste. Retrieved February 12, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.